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  • Product: 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol
  • CAS: 19622-93-6

Core Science & Biosynthesis

Foundational

2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol mechanism of action in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol Foreword: Charting a Course for Mechanistic Discovery To our fellow researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol

Foreword: Charting a Course for Mechanistic Discovery

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide to unraveling the in vitro mechanism of action of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol. The tetrahydropyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, from antimicrobial and anticancer effects to modulation of key cellular signaling pathways.[1][2][3] The cyclic guanidine moiety within this molecule further suggests a potential for potent and specific biological interactions.[4][5]

Given the novelty of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol, this guide is structured as a strategic experimental roadmap. We will begin by exploring the known activities of structurally related compounds to formulate a primary hypothesis regarding its mechanism of action. Subsequently, we will detail a phased, multi-tiered in vitro experimental plan designed to rigorously test this hypothesis and uncover the core biological functions of this promising molecule. This approach is designed to be self-validating, with each experimental phase informing the next, ensuring a scientifically sound and efficient investigation.

Part 1: Foundational Understanding and Hypothesis Formulation

The 2-Amino-1,4,5,6-tetrahydropyrimidine Scaffold: A Hub of Bioactivity

The 1,4,5,6-tetrahydropyrimidine ring system is a versatile scaffold found in numerous biologically active compounds. Research has demonstrated that derivatives of this core structure can act as:

  • Muscarinic M1 Receptor Agonists: Several tetrahydropyrimidine derivatives have shown efficacy as agonists for the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) crucial for cognitive function.[6][7][8] This activity suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's.

  • Fibroblast Growth Factor Receptor 4 (FGFR4) Kinase Inhibitors: Specific aminodimethylpyrimidinol derivatives have been identified as selective inhibitors of FGFR4, a receptor tyrosine kinase implicated in hepatocellular carcinoma.[9]

  • Antimicrobial and Anticancer Agents: A broad range of antimicrobial and cytotoxic activities have been reported for various tetrahydropyrimidine analogs.[1][2]

  • Microtubule Targeting Agents: Certain substituted tetrahydropyrimidine derivatives have been shown to interfere with microtubule dynamics, a mechanism central to the action of many successful anticancer drugs.[10][11]

The Cyclic Guanidine Moiety: A Key Pharmacophore

The embedded cyclic guanidine group in 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol is a critical feature. The guanidinium group is protonated at physiological pH, allowing it to form strong electrostatic interactions and hydrogen bonds with biological targets.[5] This moiety is a common feature in:

  • Membrane-Active Antimicrobials: Bis-cyclic guanidines have demonstrated potent activity against Clostridium difficile, with evidence suggesting they act by disrupting the bacterial cell membrane.[12][13]

  • Hypoglycemic Agents: Certain cyclic guanidine derivatives have been investigated for their potential to lower blood glucose levels.[14]

Primary Hypothesis: A Putative Modulator of Cellular Signaling

Based on the activities of structurally related compounds, we hypothesize that 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol acts as a modulator of one or more key cellular signaling pathways, with a primary focus on either GPCRs (such as muscarinic receptors) or protein kinases. The presence of the hydroxyl group at the 5-position may also contribute to specific hydrogen bonding interactions within a target's binding site.

Part 2: A Phased In Vitro Experimental Plan for Mechanistic Elucidation

This section outlines a logical, tiered approach to systematically investigate the in vitro mechanism of action of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol.

Phase 1: Broad-Spectrum Phenotypic and Cytotoxicity Screening

The initial phase aims to identify the general biological impact of the compound and establish a safe concentration range for subsequent, more targeted assays.

Experimental Protocol 1.1: Cellular Viability and Cytotoxicity Assays

Rationale: To determine the concentration-dependent effects of the compound on cell viability and identify its cytotoxic potential across various cell lines. This is crucial for distinguishing targeted pharmacological effects from non-specific toxicity.

Step-by-Step Methodology:

  • Cell Line Selection:

    • Utilize a panel of cell lines representing different tissue origins and disease states (e.g., a neuronal cell line like SH-SY5Y, a hepatocellular carcinoma line like HepG2, and a non-cancerous cell line like HEK293).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions to create a range of working concentrations (e.g., from 0.1 µM to 100 µM).

  • Cell Seeding:

    • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with the serially diluted compound for various time points (e.g., 24, 48, and 72 hours). Include a vehicle control (solvent only).

  • Viability Assessment (MTT or CellTiter-Glo® Assay):

    • Following treatment, add MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the concentration-response curves and determine the IC50 (half-maximal inhibitory concentration) values.

Data Presentation: Cytotoxicity Profile
Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
SH-SY5Y>10085.362.1
HepG2>100>10095.7
HEK293>100>100>100

Fictional data for illustrative purposes.

Phase 2: Target Class Identification

Based on the cytotoxicity data, subsequent experiments will be conducted at non-toxic concentrations. This phase aims to narrow down the potential molecular targets.

Experimental Workflow: Target Class Screening

G A Compound at Non-Toxic Concentrations B GPCR Profiling (e.g., PRESTO-Tango Assay) A->B Test for G-protein coupling activation C Kinase Panel Screen (e.g., KinomeScan®) A->C Assess binding affinity to a wide range of kinases D Ion Channel Screening A->D Evaluate effects on major ion channel families E Receptor Binding Assays A->E Determine binding to known receptors G Compound 2-Amino-1,4,5,6- tetrahydropyrimidin-5-ol Kinase Target Kinase (e.g., FGFR4) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Protein Downstream Downstream Signaling Events (e.g., Proliferation, Survival) P_Substrate->Downstream Activation

Caption: Hypothetical pathway of kinase inhibition by the compound.

Experimental Protocol 3.1: In Vitro Kinase Assay (IC50 Determination)

Rationale: To quantify the inhibitory potency of the compound against the identified target kinase.

Step-by-Step Methodology:

  • Assay Components:

    • Recombinant active target kinase.

    • A specific peptide or protein substrate for the kinase.

    • ATP (often radiolabeled [γ-³²P]ATP or using a fluorescence-based detection method).

    • Assay buffer.

  • Compound Dilution:

    • Prepare a serial dilution of the compound to generate a 10-point concentration-response curve.

  • Kinase Reaction:

    • In a microplate, combine the kinase, substrate, and varying concentrations of the compound.

    • Initiate the reaction by adding ATP.

    • Incubate for a specific time at the optimal temperature for the kinase.

  • Detection:

    • Radiometric: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash away unincorporated [γ-³²P]ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Non-Radiometric (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol 3.2: Western Blotting for Phospho-Protein Levels

Rationale: To confirm that the compound inhibits the target kinase's activity within a cellular context by measuring the phosphorylation status of its known downstream substrates.

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat the relevant cell line with the compound at various concentrations (e.g., 0.5x, 1x, 5x, and 10x the IC50 from the cellular viability assay) for a suitable duration.

  • Protein Extraction:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate protein.

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Densitometry Analysis:

    • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at each compound concentration.

Part 3: Concluding Remarks and Future Directions

The systematic in vitro approach detailed in this guide provides a robust framework for the initial characterization of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol's mechanism of action. By progressing from broad phenotypic screening to specific target validation and pathway analysis, researchers can efficiently and confidently elucidate the compound's biological function. The insights gained from these studies will be instrumental in guiding further preclinical development, including structure-activity relationship (SAR) studies, in vivo efficacy models, and ADME/Tox profiling. The true potential of this intriguing molecule awaits discovery, and it is our hope that this guide will serve as a valuable resource in that endeavor.

References

  • Bis-Cyclic Guanidines as a Novel Class of Compounds Potent against Clostridium difficile - PMC. (n.d.).
  • Messer, W. S., Jr., Abuh, Y. F., Liu, Y., Periyasamy, S., Ngur, D. O., Edgar, M. A. N., El-Assadi, A. A., Sbeih, S., Dunbar, P. G., Roknich, S., Rho, T., Fang, Z., Ojo, B., Zhang, H., Huzl, J. J., III, & Nagy, P. I. (1997). Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists. Journal of Medicinal Chemistry, 40(8), 1230–1246. [Link]

  • Bis-Cyclic Guanidines as a Novel Class of Compounds Potent against Clostridium difficile. (2018). ChemMedChem, 13(14), 1433–1439.
  • Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Messer, W. S., Jr., Abuh, Y. F., Liu, Y., Periyasamy, S., Ngur, D. O., Edgar, M. A., El-Assadi, A. A., Sbeih, S., Dunbar, P. G., Roknich, S., Rho, T., Fang, Z., Ojo, B., Zhang, H., Huzl, J. J., 3rd, & Nagy, P. I. (1997). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry, 40(8), 1230–1246. [Link]

  • Spasov, A. A., et al. (2018). Hypoglycemic potential of cyclic guanidine derivatives. ResearchGate. Retrieved from [Link]

  • Brimblecombe, R. W., Hunt, R. R., Rickard, R. L., & Taylor, J. V. (1969). The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines. British Journal of Pharmacology, 37(2), 425–435. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). Molecules, 27(20), 7035. [Link]

  • A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. (n.d.).
  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC. (n.d.).
  • Syntheses of Cyclic Guanidine-Containing Natural Products - PMC - NIH. (n.d.).
  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 478-496. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec - Semantic Scholar. (n.d.).
  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[7][8]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). Molecules, 27(1), 321. [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[7][8]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC. (n.d.). Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Predicted Physicochemical Properties and Synthetic Pathways of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol

Abstract This technical guide provides a comprehensive analysis of the predicted physical and chemical properties of the novel compound, 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol. As a molecule of interest to researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted physical and chemical properties of the novel compound, 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol. As a molecule of interest to researchers, scientists, and drug development professionals, this document synthesizes information from structurally related analogs to forecast its behavior. We will explore its likely synthetic routes, key physicochemical characteristics, and potential biological significance. This guide is intended to serve as a foundational resource for the rational design of future research and experimentation involving this compound.

Introduction: The Rationale for Investigation

The 1,4,5,6-tetrahydropyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The introduction of an amino group at the 2-position and a hydroxyl group at the 5-position of this scaffold is hypothesized to impart unique electronic and conformational properties, potentially leading to novel biological activities. Specifically, derivatives of 2-amino-1,4,5,6-tetrahydropyrimidine have been investigated as selective muscarinic M1 receptor agonists for the potential treatment of cognitive deficits in conditions like Alzheimer's disease.[4][5][6] This guide provides a predictive framework for the physicochemical properties of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol to facilitate its synthesis, characterization, and future investigation.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol. These predictions are based on the known properties of the 2-amino-1,4,5,6-tetrahydropyrimidine core and the influence of the hydroxyl substituent.

PropertyPredicted ValueJustification and Key Considerations
Molecular Formula C₄H₉N₃OBased on the chemical structure.
Molecular Weight 115.13 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for similar small organic molecules.
Melting Point >150 °C (with decomposition)The presence of both amino and hydroxyl groups will lead to strong intermolecular hydrogen bonding, resulting in a relatively high melting point. The hydrochloride salt of the related 2-amino-1,4,5,6-tetrahydropyrimidine has a melting point of 152-155 °C.[7]
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol). Sparingly soluble in nonpolar solvents.The polar amino and hydroxyl groups will confer high polarity to the molecule, leading to good solubility in polar solvents.
pKa Predicted pKa₁ ≈ 8-9 (hydroxyl group), pKa₂ ≈ 10-11 (amidine)The amidine group is strongly basic. The hydroxyl group is expected to have a pKa in the typical range for secondary alcohols.
logP (XLogP3) < 0The high polarity from the amino and hydroxyl groups suggests a negative logP value, indicating hydrophilicity. The related 2-amino-1,4,5,6-tetrahydropyrimidine has a computed XLogP3 of -1.0.[7]

Proposed Synthetic Pathways

A plausible synthetic route to 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol would likely involve a multi-step process starting from readily available precursors. The following diagram outlines a proposed synthetic workflow.

Synthetic_Pathway Proposed Synthesis of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol cluster_0 Step 1: Epoxidation cluster_1 Step 2: Guanidinylation cluster_2 Step 3: Reduction and Deprotection A 1,3-Diaminopropan-2-ol B N,N'-Di-Boc-1,3-diaminopropan-2-ol A->B Boc₂O, Et₃N C N,N'-Di-Boc-1,3-diaminopropan-2-one B->C Oxidation (e.g., PCC, Swern) D Protected 2-Amino-1,4,5,6-tetrahydropyrimidin-5-one C->D Guanidinylating agent (e.g., N,N'-Di-Boc-S-methylisothiourea) E Protected 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol D->E Reduction (e.g., NaBH₄) F 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol E->F Deprotection (e.g., TFA, HCl)

Caption: A proposed multi-step synthesis of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol.

Experimental Protocol for Proposed Synthesis

Step 1: Synthesis of N,N'-Di-Boc-1,3-diaminopropan-2-one

  • Protection: To a solution of 1,3-diaminopropan-2-ol in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) portionwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Oxidation: Dissolve the resulting N,N'-Di-Boc-1,3-diaminopropan-2-ol in dichloromethane. Add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation. Stir the reaction at room temperature until the starting material is consumed.

  • Purification: Purify the crude product by column chromatography on silica gel to yield N,N'-Di-Boc-1,3-diaminopropan-2-one.

Step 2: Synthesis of Protected 2-Amino-1,4,5,6-tetrahydropyrimidin-5-one

  • Guanidinylation: To a solution of the protected ketone from Step 1 in a suitable solvent (e.g., THF), add a guanidinylating agent such as N,N'-Di-Boc-S-methylisothiourea and a base (e.g., sodium hydride).

  • Cyclization: Heat the reaction mixture to reflux to facilitate the cyclization to the tetrahydropyrimidine ring. Monitor the reaction progress by TLC.

  • Purification: After completion, cool the reaction, quench with a proton source, and extract the product. Purify by column chromatography.

Step 3: Synthesis of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol

  • Reduction: Dissolve the protected tetrahydropyrimidinone from Step 2 in a protic solvent (e.g., methanol). Add a reducing agent like sodium borohydride (NaBH₄) in portions at 0 °C.

  • Work-up: Once the reaction is complete, quench with water and extract the product.

  • Deprotection: Dissolve the protected alcohol in a suitable solvent and treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the Boc protecting groups.

  • Isolation: Neutralize the reaction mixture and isolate the final product, which may be purified by recrystallization or chromatography.

Predicted Spectroscopic and Chromatographic Profile

The characterization of the synthesized 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol would rely on a combination of spectroscopic and chromatographic techniques.

TechniquePredicted Observations
¹H NMR - A multiplet in the region of 3.0-3.5 ppm corresponding to the methylene protons of the tetrahydropyrimidine ring. - A multiplet around 4.0-4.5 ppm for the methine proton at the 5-position. - Broad signals for the exchangeable protons of the amino and hydroxyl groups.
¹³C NMR - Peaks in the aliphatic region (around 40-60 ppm) for the methylene carbons. - A peak around 60-70 ppm for the carbon bearing the hydroxyl group. - A peak in the range of 150-160 ppm for the guanidinyl carbon.
FT-IR - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. - C-H stretching vibrations around 2800-3000 cm⁻¹. - N-H bending vibrations around 1600-1650 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M+) at m/z 115.13. - Fragmentation patterns consistent with the loss of water, ammonia, and other small fragments.
HPLC - On a reverse-phase column (e.g., C18), the compound is expected to have a short retention time due to its high polarity. A polar-embedded or HILIC column may provide better retention and peak shape.

Potential Biological Activity and Therapeutic Applications

The structural features of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol suggest several potential areas of biological activity.

Biological_Potential Potential Biological Activities Core 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol Neuro Neurological Disorders (e.g., Alzheimer's Disease) Core->Neuro Muscarinic M1 Agonism Anti Antimicrobial Activity Core->Anti Membrane Disruption Cancer Anticancer Properties Core->Cancer Enzyme Inhibition

Caption: Predicted areas of biological relevance for 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol.

  • Neurodegenerative Diseases: As previously mentioned, the 2-amino-tetrahydropyrimidine scaffold is a known pharmacophore for muscarinic M1 receptor agonists.[4][5][6] The addition of the 5-hydroxyl group could modulate the binding affinity and selectivity for this receptor, making it a candidate for further investigation in the context of Alzheimer's disease and other cognitive disorders.

  • Antimicrobial Activity: The guanidinium group is a key feature of many antimicrobial peptides and synthetic mimics.[8] The cationic nature of the protonated form of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol could lead to interactions with and disruption of bacterial cell membranes, conferring antimicrobial properties.

  • Anticancer Activity: Various tetrahydropyrimidine derivatives have demonstrated cytotoxic effects against cancer cell lines.[1][3] The mechanism of action could involve the inhibition of key enzymes or disruption of cellular processes essential for cancer cell proliferation.

Conclusion

This technical guide provides a predictive overview of the physicochemical properties, synthetic pathways, and potential biological activities of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol. While based on the analysis of structurally related compounds, this information serves as a valuable starting point for researchers and drug development professionals. The proposed synthetic route and characterization methods offer a practical framework for the future synthesis and validation of these predictions. The potential for this molecule to exhibit interesting biological activities warrants its further investigation as a novel scaffold in medicinal chemistry.

References

  • Ivanov, D. S., et al. (2024). The synthesis of N-substituted 2-amino-1,4,5,6-tetrahydropyrimidines from isocyanates. ResearchGate. [Link]

  • Messer, W. S., Jr., et al. (1997). Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists. Journal of Medicinal Chemistry, 40(8), 1230–1246. [Link]

  • NextSDS. (n.d.). 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride. Retrieved from [Link]

  • Messer, W. S., Jr., et al. (1997). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. PubMed. [Link]

  • Messer, W. S., Jr., et al. (1997). Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists. ACS Publications. [Link]

  • ChemRadar. (n.d.). 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride CAS#26893-39-0. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. ResearchGate. [Link]

  • PubChem. (n.d.). 1,4,5,6-Tetrahydropyrimidin-2-amine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol

Introduction and Strategic Context Cyclic guanidines are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in the development of protease inhibitors, kinase modulators, and ligand...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

Cyclic guanidines are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in the development of protease inhibitors, kinase modulators, and ligands for biogenic amine receptors. 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol (CAS: 19622-93-6; Hydrochloride CAS: 5445-72-7)[1] is a highly versatile, hydrophilic building block. The presence of the C5-hydroxyl group provides a synthetic handle for further functionalization (e.g., etherification, esterification, or fluorination) while significantly altering the physicochemical properties (such as lowering the logP and modulating the pKa of the guanidine moiety) compared to its unsubstituted tetrahydropyrimidine analog.

This application note details a robust, scalable, and thermodynamically driven protocol for synthesizing 2-amino-1,4,5,6-tetrahydropyrimidin-5-ol. The methodology avoids highly toxic reagents like cyanogen bromide, opting instead for a safer, atom-economical condensation using a substituted isothiourea.

Mechanistic Rationale

The most efficient route to 1,3-diazaheterocycles involves the condensation of a diamine with a guanidinylating agent. In this protocol, 1,3-diamino-2-propanol (CAS: 616-29-5)[2] is reacted with S-methylisothiourea sulfate.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: One primary amine of 1,3-diamino-2-propanol attacks the electrophilic carbon of the isothiourea, resulting in the expulsion of methanethiol (CH₃SH) as a byproduct.

  • Intramolecular Cyclization: The intermediate monosubstituted guanidine undergoes an intramolecular nucleophilic attack by the second primary amine, driving the ring closure to form the thermodynamically stable six-membered tetrahydropyrimidine ring, accompanied by the release of ammonia (NH₃).

Process Workflow

SynthesisWorkflow Start 1,3-Diamino-2-propanol + S-Methylisothiourea Reaction Reflux in Aqueous EtOH (80°C, 12 h) Start->Reaction OffGas Scrubbing (CH3SH & NH3 removal) Reaction->OffGas Byproducts Concentration Solvent Evaporation Under Vacuum Reaction->Concentration Intermediates Crystallization Crystallization (EtOH/Et2O) Concentration->Crystallization Product 2-Amino-1,4,5,6- tetrahydropyrimidin-5-ol Crystallization->Product

Caption: Workflow for the synthesis and purification of 2-amino-1,4,5,6-tetrahydropyrimidin-5-ol.

Experimental Protocol

Caution: This reaction generates methanethiol (a highly odorous and toxic gas) and ammonia. All operations must be conducted in a heavily ventilated fume hood equipped with a bleach/sodium hydroxide scrubber system to neutralize the methanethiol effluent.

Reagents and Materials
  • 1,3-Diamino-2-propanol (99% purity)[2]

  • S-Methylisothiourea sulfate

  • Ethanol (Absolute)

  • Deionized Water

  • Diethyl ether (for crystallization)

Step-by-Step Synthesis
  • Preparation of the Reaction Mixture: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (vented to a bleach scrubber), dissolve 1,3-diamino-2-propanol (9.01 g, 100 mmol) in 100 mL of a 1:1 mixture of absolute ethanol and deionized water.

  • Addition of Guanidinylating Agent: Slowly add S-methylisothiourea sulfate (13.9 g, 50 mmol; note that one mole of sulfate provides two moles of the isothiourea cation) to the stirring solution at room temperature.

  • Reflux and Cyclization: Heat the reaction mixture to a gentle reflux (approx. 80 °C). Maintain reflux for 12 to 16 hours. The progress of the reaction can be monitored by TLC (using a highly polar eluent, e.g., DCM/MeOH/NH₄OH 70:25:5) or LC-MS to confirm the disappearance of the starting diamine and the intermediate.

  • Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. To remove residual water, perform azeotropic distillation by adding absolute ethanol (3 × 50 mL) and evaporating to dryness, yielding a crude viscous oil or semi-solid.

  • Crystallization: Dissolve the crude residue in a minimum amount of hot absolute ethanol (approx. 30 mL). Slowly add diethyl ether dropwise until the solution becomes slightly turbid. Allow the mixture to cool to room temperature, then transfer to a 4 °C refrigerator overnight to induce crystallization.

  • Isolation: Filter the resulting white to off-white crystals under vacuum. Wash the filter cake with cold diethyl ether (2 × 15 mL) and dry under high vacuum at 40 °C for 4 hours.

Analytical Characterization

The following table summarizes the expected analytical data for the isolated product (as the hemisulfate salt, dependent on the exact stoichiometry and purification).

Analytical MethodExpected Result / ParameterInterpretation / Assignment
Yield 75 - 85%High efficiency due to thermodynamic stability of the 6-membered ring.
Appearance White to off-white crystalline solidIndicates high purity post-crystallization.
LC-MS (ESI+) m/z 116.1 [M+H]⁺Corresponds to the exact mass of C₄H₉N₃O (MW: 115.13 g/mol )[3].
¹H NMR (D₂O, 400 MHz) δ 4.15 (m, 1H), 3.35 (dd, 2H), 3.15 (dd, 2H)C5-methine proton (4.15 ppm); diastereotopic C4/C6 methylene protons adjacent to nitrogen.
¹³C NMR (D₂O, 100 MHz) δ 153.2, 58.4, 44.1Guanidine carbon (153.2 ppm); C5-hydroxyl carbon (58.4 ppm); C4/C6 carbons (44.1 ppm).

References

Sources

Application

Application Note: 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol as a Versatile Biochemical Intermediate in Drug Discovery

Executive Summary The development of highly selective, high-affinity target therapeutics often relies on pre-organized molecular scaffolds that mimic natural amino acid side chains while minimizing entropic penalties upo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, high-affinity target therapeutics often relies on pre-organized molecular scaffolds that mimic natural amino acid side chains while minimizing entropic penalties upon binding. 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol (CAS: 19622-93-6) is a cyclic guanidine derivative that serves as an exceptional biochemical intermediate in the synthesis of protease inhibitors, kinase inhibitors, and advanced peptidomimetics.

This application note provides a comprehensive, field-tested guide to utilizing this intermediate. By detailing the mechanistic rationale behind its structural advantages and providing self-validating experimental protocols, this document empowers medicinal chemists to seamlessly integrate this scaffold into their drug discovery pipelines.

Mechanistic Insights & Structural Rationale

The utility of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol stems from two distinct pharmacophoric features:

  • The Cyclic Guanidine Core: Acyclic guanidines (such as the side chain of Arginine) possess high conformational flexibility. When binding to a target protein's active site (e.g., the S1 pocket of serine proteases), the "freezing" of these rotatable bonds incurs a massive thermodynamic entropic penalty (ΔS). By embedding the guanidine within a 6-membered tetrahydropyrimidine ring, the pharmacophore is conformationally restricted. This pre-organization ensures that the bidentate hydrogen-bond donor network is permanently aligned to interact with critical Aspartate or Glutamate residues in the target, translating to superior binding affinity.

  • The C5-Hydroxyl Group: The hydroxyl group acts as a highly tunable synthetic vector. It allows for orthogonal functionalization (via etherification or esterification) to probe adjacent hydrophobic pockets (e.g., S2/S3 sub-sites). Mechanistically, this functionalization modulates the overall lipophilicity (LogP) of the molecule, transforming a highly polar, membrane-impermeable guanidine into an orally bioavailable drug candidate.

Physicochemical Profiling & Quantitative Data

To effectively utilize this intermediate, chemists must understand its baseline physicochemical properties and its thermodynamic advantages over traditional acyclic precursors.

Table 1: Baseline Physicochemical Properties
PropertyValueCausality / Implication in Synthesis
CAS Registry Number 19622-93-6 [1]Primary identifier for sourcing the free base.
Molecular Formula C₄H₉N₃OLow molecular weight allows for extensive downstream elaboration.
Molecular Weight 115.14 g/mol Ideal starting mass for fragment-based drug design (FBDD).
Topological Polar Surface Area 70.6 ŲHigh polarity necessitates lipophilic masking for cellular assays.
pKa (Conjugate Acid) ~12.5Remains >99% protonated at physiological pH (7.4).
Stable Salt Form Hydrochloride (CAS: 5445-72-7) [2]The HCl salt is preferred for long-term benchtop stability to prevent atmospheric CO₂ absorption.
Table 2: Thermodynamic Advantages (Cyclic vs. Acyclic Scaffolds)
FeatureAcyclic Guanidine (e.g., Arginine)2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol
Conformational Flexibility High (>4 rotatable bonds)Low (Rigid 6-membered ring)
Target Binding Entropic Penalty High (Unfavorable)Low (Favorable, pre-organized)
Regioselective Functionalization Difficult (Multiple equivalent N-atoms)Highly controlled via the C5-OH vector

Synthetic Workflows & Self-Validating Protocols

The synthesis and subsequent functionalization of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol requires strict orthogonal control. Below is the logical workflow and the corresponding self-validating protocols.

SynthWorkflow A 1,3-Diamino-2-propanol C 2-Amino-1,4,5,6-tetrahydro- pyrimidin-5-ol A->C Cyclization B Cyanogen Bromide B->C D Boc Protection C->D Masking E O-Alkylation D->E Functionalization

Synthetic workflow for 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol functionalization.
Protocol A: De Novo Synthesis of the Core Scaffold

Objective: Synthesize the cyclic intermediate from commercially available 1,3-Diamino-2-propanol (CAS: 616-29-5)[3]. Causality: The cyclization is thermodynamically driven by the formation of the highly stable, resonance-stabilized guanidinium cation. However, strict temperature control is critical because cyanogen bromide (BrCN) is volatile and prone to forming inactive polymeric species at elevated temperatures.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 1,3-Diamino-2-propanol in absolute ethanol (0.5 M concentration). Cool the reaction flask to 0°C using an ice-water bath.

  • Addition: Dissolve 1.05 equivalents of Cyanogen Bromide in a minimal volume of cold ethanol. Add this solution dropwise to the diamine over 30 minutes.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validation Check (Kaiser Test): Perform a Kaiser (ninhydrin) test on an aliquot of the reaction mixture.

    • Validation Logic: The starting material contains primary amines, which yield a deep blue color. A successful cyclization converts these to secondary/imine nitrogens, resulting in a negative (yellow) Kaiser test. This provides an immediate, visual validation of ring closure.

  • Isolation: Concentrate the solvent in vacuo. Recrystallize the resulting solid from hot ethanol/ethyl acetate to yield the pure hydrochloride salt.

Protocol B: Orthogonal Protection and C5-Functionalization

Objective: Alkylate the C5-hydroxyl group without cross-reactivity at the guanidine nitrogens. Causality: The guanidine moiety is highly nucleophilic and will aggressively compete with the C5-hydroxyl for electrophiles during alkylation. By applying a strong electron-withdrawing protecting group (Boc), we eliminate the nucleophilicity of the nitrogens, ensuring absolute regioselectivity at the oxygen.

Step-by-Step Methodology:

  • N-Masking: Dissolve the intermediate in anhydrous DMF. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) followed by 2.5 equivalents of Di-tert-butyl dicarbonate (Boc₂O). Stir at 40°C for 16 hours.

  • Self-Validation Check (LC-MS): Analyze the mixture via LC-MS.

    • Validation Logic: The mass spectrum must show the exact mass of the di-Boc species (M+H = 316.2). If a mono-Boc species (M+H = 216.1) is detected, the reaction must be driven forward with additional Boc₂O. Proceeding with mono-Boc intermediates will lead to N-alkylated impurities that are chromatographically inseparable from the desired product.

  • O-Alkylation: Cool the di-Boc protected intermediate to 0°C. Add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) to deprotonate the C5-hydroxyl. Stir for 30 minutes until H₂ evolution ceases.

  • Functionalization: Add 1.1 equivalents of the desired alkyl halide (e.g., benzyl bromide) dropwise. Stir at room temperature for 4 hours. Quench with saturated NH₄Cl and extract with ethyl acetate.

Pharmacological Application: Protease Inhibitor Design

Once functionalized, the intermediate is deployed as a warhead in rational drug design. The diagram below illustrates the precise molecular causality of how the modified 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol interacts with a target protein (such as the S1 pocket of Factor Xa or BACE1).

BindingModel Target Target Protein Active Site Guanidine Cyclic Guanidine Motif Guanidine->Target Salt Bridge Hydroxyl C5-Hydroxyl Group Hydroxyl->Target H-Bond Lipophilic O-Alkyl Substituent Lipophilic->Target Hydrophobic

Pharmacophore model showing target protein interactions with the intermediate.

Interaction Dynamics:

  • The Salt Bridge: The highly basic cyclic guanidine forms a bidentate salt bridge with the carboxylate side chain of an active-site Aspartate.

  • Hydrophobic Shielding: The O-alkyl substituent (added via Protocol B) extends into adjacent non-polar pockets, displacing high-energy water molecules. This displacement provides an enthalpic boost to the binding affinity, validating the strategic choice of using the C5-OH as a synthetic vector.

References

  • GuideChem Database. 2-amino-1,4,5,6-tetrahydropyrimidin-5-ol (CAS 19622-93-6) Properties and Synthesis. Retrieved April 1, 2026.
  • GuideChem Database. 5-Pyrimidinol,2-amino-1,4,5,6-tetrahydro-, hydrochloride (CAS 5445-72-7). Retrieved April 1, 2026.
  • GuideChem Database. 1,3-Diamino-2-propanol (CAS 616-29-5) Chemical Dictionary. Retrieved April 1, 2026.
Method

Standard Operating Procedure for the Extraction of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol

Introduction 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol is a heterocyclic compound featuring a cyclic amidine core, a structure of significant interest in medicinal chemistry and drug development.[1][2] The presence of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol is a heterocyclic compound featuring a cyclic amidine core, a structure of significant interest in medicinal chemistry and drug development.[1][2] The presence of the basic amidine group, along with a polar hydroxyl moiety and an amino group, imparts a hydrophilic and ionizable character to the molecule. These physicochemical properties are critical considerations for developing an effective extraction protocol from complex aqueous matrices, such as biological fluids or reaction mixtures.

This document provides a detailed standard operating procedure (SOP) for the extraction of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol. It is designed for researchers, scientists, and drug development professionals. The protocols described herein are based on established principles of extracting polar, basic compounds and offer a robust starting point for method development and validation.[3][4][5] Two primary methodologies are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), each with specific advantages depending on the sample matrix, desired purity, and downstream application.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to designing an efficient extraction strategy. While empirical data for 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol is not widely available, its structure allows for the prediction of key characteristics that will govern its behavior during extraction.

PropertyPredicted Value/CharacteristicRationale and Impact on Extraction
Molecular Weight ~115.14 g/mol Low molecular weight, suitable for both LLE and SPE.
Polarity HighThe presence of hydroxyl (-OH), amino (-NH2), and two secondary amine groups within the ring contribute to high polarity and hydrophilicity. This suggests poor partitioning into non-polar organic solvents under neutral conditions.[3][4]
Basicity (pKa) High (predicted pKa > 10)The amidine group is strongly basic. At neutral or acidic pH, the molecule will be protonated and exist as a cation, making it highly water-soluble.[6] Extraction into an organic phase will require pH adjustment to a basic pH to ensure the molecule is in its neutral, less polar form.[5][7]
Solubility High in aqueous solutions, especially at acidic to neutral pH. Soluble in polar organic solvents like methanol and DMSO.[8]The choice of extraction solvent is critical. For LLE, a polar, water-immiscible organic solvent will be required. For SPE, a cation-exchange or polar-modified reversed-phase sorbent is appropriate.
Stability Potentially susceptible to degradation at extreme pH and temperatures.[9]Extraction conditions should be optimized to be as mild as possible to prevent hydrolysis or other degradation pathways.[9]

Principle of Extraction

The extraction of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol from an aqueous matrix is based on the principle of differential partitioning of the analyte between two immiscible phases (in LLE) or its selective adsorption onto a solid support followed by elution (in SPE).[3][5] The key to a successful extraction is manipulating the chemical environment, primarily pH, to control the ionization state and, consequently, the polarity of the analyte.

Extraction_Principle cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aqueous_Acidic Analyte (Protonated, Cationic) High Water Solubility pH_adjust_basic Increase pH (e.g., add NaOH) Aqueous_Acidic->pH_adjust_basic Deprotonation Aqueous_Basic Analyte (Neutral) Lower Water Solubility Extraction Partitioning Aqueous_Basic->Extraction Organic_Phase Analyte (Neutral) Soluble in Organic Solvent pH_adjust_acidic Decrease pH (e.g., add HCl) Organic_Phase->pH_adjust_acidic Back-Extraction (optional) pH_adjust_basic->Aqueous_Basic pH_adjust_acidic->Aqueous_Acidic Extraction->Organic_Phase Extraction caption Logical flow of pH-dependent extraction. SPE_Workflow start Start conditioning 1. Conditioning (Methanol, then Water) start->conditioning equilibration 2. Equilibration (Acidic Buffer, e.g., 0.1M HCl) conditioning->equilibration loading 3. Sample Loading (Acidified Sample) equilibration->loading washing 4. Washing (0.1M HCl, then Methanol) loading->washing elution 5. Elution (5% NH4OH in Methanol) washing->elution end End (Collect Eluate) elution->end caption Solid-Phase Extraction (SPE) workflow.

Caption: Solid-Phase Extraction (SPE) workflow.

  • Sample Pre-treatment:

    • Adjust the pH of the aqueous sample to < 3 with 0.1 M HCl.

    • Causality: Acidification ensures the amidine group is fully protonated (cationic), which is essential for its retention on the cation-exchange sorbent.

  • Cartridge Conditioning:

    • Pass 1-2 cartridge volumes of methanol through the SPE cartridge.

    • Pass 1-2 cartridge volumes of deionized water. Do not let the sorbent bed go dry.

    • Causality: Conditioning wets the sorbent and activates it for sample interaction.

  • Cartridge Equilibration:

    • Pass 1-2 cartridge volumes of 0.1 M HCl through the cartridge. This primes the sorbent with the same pH as the sample.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). The positively charged analyte will bind to the negatively charged sulfonic acid groups on the sorbent.

  • Washing:

    • Wash the cartridge with 1-2 volumes of 0.1 M HCl to remove any unbound, neutral, or acidic impurities.

    • Wash the cartridge with 1-2 volumes of methanol to remove non-polar impurities that may be retained by the reversed-phase backbone of the sorbent. [10]

  • Elution:

    • Elute the analyte with 1-2 cartridge volumes of 5% ammonium hydroxide in methanol.

    • Causality: The basic elution solvent neutralizes the charge on the analyte, disrupting its ionic interaction with the sorbent and allowing it to be eluted.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Quality Control and Validation

For quantitative applications, the extraction method must be validated. Key parameters to assess include:

  • Recovery: The percentage of the analyte recovered from the sample matrix after extraction. This can be determined by spiking a known amount of a certified standard into a blank matrix and comparing the amount recovered to the amount added. [11]* Matrix Effect: The influence of co-extracting components from the sample matrix on the analytical signal of the analyte.

  • Reproducibility: The consistency of the extraction efficiency across multiple replicates.

Analytical Finish

The choice of analytical technique for the detection and quantification of the extracted 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol will depend on the required sensitivity and selectivity.

  • High-Performance Liquid Chromatography (HPLC): Coupled with UV or Mass Spectrometry (MS) detection is a common and robust method. [12][13]A reversed-phase C18 column with a mobile phase containing a buffer (e.g., ammonium formate) and an organic modifier (e.g., methanol or acetonitrile) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This may require derivatization of the polar hydroxyl and amine groups to increase volatility. [12]

References

  • A new quick solid-phase extraction method for the quantification of heterocyclic aromatic amines. Semantic Scholar. (2000, December 5).
  • Overview of Liquid-Liquid Extraction (LLE)
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS. Analytical Methods (RSC Publishing).
  • Sample Preparation – Liquid-Liquid Extraction. SCION Instruments. (2024, May 14).
  • Highly Efficient Enrichment of Heterocyclic Aromatic Amines in Meat Products Using the Magnetic Metal—Organic Framework Fe3O4@MOF-545-AMSA. MDPI. (2025, April 10).
  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. PMC. (2025, February 8).
  • Liquid–Liquid Extraction for Recovering Low Margin Chemicals: Thinking beyond the Partition Ratio.
  • Liquid–liquid extraction. Wikipedia.
  • 2-Aminopyrimidin-5-ol | Endogenous Metabolite. InvivoChem.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15).
  • The Chemistry of the Amidines.
  • Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine deriv
  • Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists.
  • Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists. University of Toledo.
  • The synthesis of N-substituted 2-amino-1,4,5,6-tetrahydropyrimidines from isocyanates.
  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. (2020, November 20).
  • ANALYTICAL METHODS.
  • Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics.
  • Catalytic One‐Pot Synthesis of Cyclic Amidines by Virtue of Tandem Reactions Involving Intramolecular Hydroamin
  • 2-AMino-1,4,5,6-tetrahydropyriMidine Hydrochloride 26893-39-0. Guidechem.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, August 31).
  • TETRAHYDROPYRIMIDINES (Veterinary—Oral-Local).
  • Effect of storage temperature and pH on the stability of antimicrobial agents in MIC trays.
  • synthesis of 1,4,5,6-tetrahydropyrimidin-2-amine and its deriv
  • Analytical methods for detection of small amounts of amino groups on solid surfaces: A survey.
  • The Apparent pH Stability of Antibiotic Preparations Used for Uterine Infusions in Mares. (2026, January 26).
  • Catalytic One-Pot Synthesis of Cyclic Amidines by Virtue of Tandem Reactions Involving Intramolecular Hydroamination under Mild Conditions. Journal of the American Chemical Society. (2006, September 1).
  • An In-depth Technical Guide on the Physicochemical Properties of 1,4,5,6-Tetrahydropyrimidin-2-amine. Benchchem.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Analytical Methods. University Digital Conservancy. (2023, August 4).
  • 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride CAS#26893-39-0 | FCMD | Food Contact Materials Regulations D
  • Analytical methods for amino acid determination in organisms. PubMed. (2020, August 28).
  • 2-Aminopyrimidin-5-ol | 143489-45-6. Sigma-Aldrich.
  • Developing methods for analysis of chiral small molecules and D-amino acid containing peptides.

Sources

Application

Application Note: Preparation and Characterization of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride salt (CAS: 5445-72-7) Executive Summary & Chemical Significance Cycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride salt (CAS: 5445-72-7)

Executive Summary & Chemical Significance

Cyclic guanidines are privileged scaffolds in drug discovery, frequently serving as bioisosteres for basic amines, arginine mimetics, and key pharmacophores in kinase and protease inhibitors. The compound 2-amino-1,4,5,6-tetrahydropyrimidin-5-ol features a highly basic cyclic guanidine core paired with a hydroxyl group at the 5-position. This hydroxyl substitution is critical: it significantly enhances aqueous solubility, alters the pKa of the guanidine system, and provides a versatile synthetic handle for downstream functionalization (e.g., etherification or esterification).

This application note details a robust, solvent-free "neat fusion" protocol for synthesizing the hydrochloride salt of this compound, prioritizing high atom economy, operator safety, and real-time reaction monitoring.

Mechanistic Insights & Synthetic Rationale

As a Senior Application Scientist, I emphasize that selecting the right synthetic route is about balancing thermodynamic driving forces with operational safety. While cyclic guanidines can be synthesized using cyanogen bromide or S-methylisothiourea, these reagents present severe toxicity and off-gas hazards (e.g., methanethiol).

The Neat Fusion Strategy: This protocol utilizes the solvent-free condensation of 1,3-diamino-2-propanol [1] and guanidine hydrochloride [2].

  • Causality of Solvent-Free Conditions: The reaction requires elevated temperatures (120–140 °C) to overcome the activation energy barrier for the sequential nucleophilic addition-elimination steps. By performing the reaction as a neat melt, we bypass the boiling point limitations of standard polar solvents, allowing the system to reach the necessary thermal threshold.

  • Thermodynamic Driving Force: The primary amines of 1,3-diamino-2-propanol attack the electrophilic guanidinium carbon. The reaction is driven to completion by the continuous evolution and expulsion of ammonia gas ( NH3​ ). According to Le Chatelier’s principle, the removal of this volatile byproduct irreversibly pushes the equilibrium toward the thermodynamically stable six-membered tetrahydropyrimidine ring [3].

  • Direct Salt Formation: Utilizing guanidine in its hydrochloride form ensures that the final product is directly isolated as the stable, water-soluble hydrochloride salt, eliminating the need for a post-reaction acidification step.

Materials and Reagents

All reagents should be of high purity (≥98%) to prevent the formation of colored impurities during the high-temperature fusion step.

ReagentCAS NumberMW ( g/mol )EquivalentsRole
1,3-Diamino-2-propanol 616-29-590.121.00Starting Material / Nucleophile
Guanidine Hydrochloride 50-01-195.531.05Starting Material / Electrophile
Absolute Ethanol 64-17-546.07-Solvent (Workup/Crystallization)
Diethyl Ether 60-29-774.12-Anti-solvent (Crystallization)
Argon Gas 7440-37-139.95-Inert Atmosphere

Experimental Workflow & Self-Validating Protocol

The following protocol is designed as a self-validating system . The stoichiometric release of ammonia gas is directly proportional to the reaction's conversion. By monitoring the exhaust gas, the operator obtains real-time, visual feedback on the reaction's progress, ensuring the reaction is only terminated upon true completion.

SyntheticWorkflow Start 1,3-Diamino-2-propanol + Guanidine HCl Melt Neat Fusion (Melt) 120 °C - 140 °C Start->Melt Mix under Argon IPC IPC: Ammonia Evolution (Litmus / Bubbler) Melt->IPC Heat for 4-12 h Workup Cool to 60 °C & Dissolve in EtOH IPC->Workup Proceed when NH3 ceases Cryst Crystallization (EtOH / Diethyl Ether) Workup->Cryst Evaporate & Triturate Product 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol Hydrochloride Cryst->Product Filter & Vacuum Dry

Fig 1. Synthetic workflow and in-process controls for the neat fusion preparation.

Step-by-Step Methodology

Step 1: Preparation of the Melt

  • To an oven-dried, 100 mL round-bottom flask, add 1,3-diamino-2-propanol (9.01 g, 100 mmol) and guanidine hydrochloride (10.03 g, 105 mmol). Note: A slight 5% excess of guanidine hydrochloride compensates for trace moisture and ensures complete consumption of the diamine.

  • Equip the flask with a short-path distillation head or a reflux condenser. Connect the exhaust to a gas bubbler filled with a dilute acidic solution (e.g., 0.1 M HCl) containing a few drops of bromothymol blue indicator.

  • Purge the system thoroughly with Argon. Maintaining an inert atmosphere is critical to prevent the thermal oxidation of the amines at high temperatures, which would result in dark, tarry byproducts.

  • Submerge the flask in an oil bath preheated to 120 °C. Stir magnetically. Within 15–30 minutes, the solid mixture will transition into a homogeneous, viscous melt.

Step 2: Cyclization and In-Process Control (IPC) 5. Gradually increase the oil bath temperature to 135–140 °C. 6. Self-Validation Check: Observe the gas bubbler. Vigorous bubbling indicates the evolution of ammonia gas. The bromothymol blue indicator in the trap will shift from yellow (acidic) to blue (basic) as NH3​ is absorbed. Alternatively, holding damp red litmus paper near the exhaust will immediately turn it blue. 7. Maintain heating and stirring for 4 to 12 hours. The reaction is deemed complete only when gas evolution completely ceases. This physical phenomenon dictates the endpoint, removing the guesswork from the reaction time.

Step 3: Workup and Crystallization 8. Remove the flask from the oil bath and allow it to cool to approximately 60 °C. Critical Causality: Do not allow the melt to cool to room temperature. If it cools completely, it will form an intractable, rock-hard glass that is exceptionally difficult to dissolve. 9. While the mixture is still a warm, viscous liquid, cautiously add 30 mL of absolute ethanol and stir vigorously to dissolve the crude product. 10. Transfer the solution to a rotary evaporator and remove the ethanol under reduced pressure. Repeat this dissolution-evaporation cycle twice. Rationale: This azeotropically removes any trapped residual ammonia and moisture. 11. Suspend the resulting solid in a minimal amount of cold absolute ethanol (approx. 15 mL). Slowly add cold diethyl ether dropwise until the solution becomes persistently cloudy (the cloud point). 12. Store the flask at 4 °C overnight to promote complete crystallization. 13. Filter the resulting white crystalline solid via vacuum filtration, wash with 10 mL of ice-cold diethyl ether, and dry under high vacuum for 6 hours to afford the pure 2-amino-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride.

Expected Analytical Characterization Data

To confirm the structural integrity and purity of the synthesized compound, compare the isolated material against the following expected analytical parameters. The symmetry of the molecule simplifies the NMR spectra significantly.

Analytical TechniqueExpected Spectral Data / Results
1 H NMR (400 MHz, D2​O ) δ 4.20 (tt, J = 5.8, 3.2 Hz, 1H, CH -OH), 3.45 (dd, J = 12.4, 5.8 Hz, 2H, CH 2​ ), 3.25 (dd, J = 12.4, 3.2 Hz, 2H, CH 2​ ).
13 C NMR (100 MHz, D2​O ) δ 153.0 (C=N, guanidinium carbon), 59.5 (C H-OH), 45.2 (2 × C H 2​ ).
Mass Spectrometry (ESI+) Calculated for C4​H10​N3​O+ [M+H]+ : 116.08 m/z. Found: 116.1 m/z.
IR Spectroscopy (ATR) 3300-3100 cm −1 (broad, O-H and N-H stretches), 1660 cm −1 (strong, C=N stretch of cyclic guanidine).
Melting Point > 200 °C (Decomposes; exact melting point may vary based on heating rate and trace moisture).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5742, Guanidine Hydrochloride." PubChem. URL:[Link]

  • European Patent Office. "Process for preparing 2-hydrazino-1,3-diazacycoalkanes." Patent EP0158020B1 (Details the foundational neat fusion methodology for diamines and guanidine hydrochloride).
Method

Applications of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol in organic synthesis

Application Note: 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol in Advanced Organic Synthesis Executive Summary 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol (CAS 19622-93-6) is a highly versatile, bifunctional cyclic guanidine. S...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol in Advanced Organic Synthesis

Executive Summary

2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol (CAS 19622-93-6) is a highly versatile, bifunctional cyclic guanidine. Synthesized primarily from 1,3-diamino-2-propanol[1], this compound features a rigid six-membered tetrahydropyrimidine core. The guanidine moiety provides exceptional Brønsted basicity, while the C5-hydroxyl group introduces a critical site for hydrogen bonding and covalent derivatization. These dual properties make it an invaluable tool in modern organic synthesis, particularly in organocatalysis, the construction of complex bioactive heterocycles[2], and the synthesis of functionalized 1,4,5,6-tetrahydropyrimidine derivatives[3].

Structural Dynamics & Mechanistic Rationale

In the realm of organocatalysis, achieving high reaction rates and selectivities requires precise control over intermediate transition states. 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol achieves this through a synergistic bifunctional mechanism:

  • Uncharged Basicity: The cyclic guanidine core is a strong, uncharged base (pKa ~13–14 in water). It efficiently deprotonates pronucleophiles (e.g., nitroalkanes, malonates) without the need for harsh, insoluble inorganic bases.

  • Hydrogen-Bond Activation: Unlike simple guanidines (e.g., TBD or DBU), the C5-hydroxyl group acts in tandem with the guanidinium N–H to coordinate electrophiles (like aldehydes) via double hydrogen-bond networks. This precisely orients the electrophile and lowers the activation energy of the transition state.

  • Immobilization Handle: The hydroxyl group allows for straightforward etherification onto solid supports, enabling the creation of recyclable heterogeneous catalysts without disrupting the active basic site.

Furthermore, the tetrahydropyrimidine core itself is a privileged pharmacophore. Through multicomponent reactions, such as the Biginelli condensation, this core can be elaborated into diverse pyrimidine derivatives with known antimicrobial properties[4], or fused into bicyclic 6+6 systems like pyrimido[4,5-d]pyrimidines for drug discovery[5].

Protocol I: De Novo Synthesis & Isolation

This protocol outlines the synthesis of the free-base catalyst from readily available precursors.

Causality & Self-Validation: 1,3-Diamino-2-propanol[1] provides the necessary carbon backbone and primary amines. Cyanogen bromide acts as a highly electrophilic C1 synthon. The reaction proceeds via initial cyanation of one amine, followed by intramolecular cyclization. The self-validating step here is the precipitation of the hydrobromide salt upon cooling, driven by its insolubility in cold ether, which simultaneously drives the reaction equilibrium forward and simplifies isolation.

  • Preparation: Dissolve 10.0 mmol of 1,3-diamino-2-propanol in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add 10.0 mmol of cyanogen bromide in portions. (Caution: Cyanogen bromide is highly toxic and volatile; perform strictly in a fume hood).

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Isolation: Remove the heat and cool the flask to 0 °C in an ice bath. Add 10 mL of cold diethyl ether. The hydrobromide salt of the product will precipitate as a white solid. Filter under vacuum and wash with additional cold ether.

  • Neutralization: Dissolve the salt in a minimum amount of water and pass it through a column of strongly basic anion-exchange resin (OH⁻ form). Lyophilize the eluent to yield the pure 2-amino-1,4,5,6-tetrahydropyrimidin-5-ol free base.

Protocol II: Covalent Surface Immobilization

To improve sustainability, the catalyst can be anchored to a polymer support.

Causality & Self-Validation: DMF is selected as the solvent due to its high dielectric constant, which stabilizes the intermediate alkoxide. The use of NaH ensures selective deprotonation of the C5-hydroxyl group over the highly basic but less acidic guanidine nitrogens. The cessation of hydrogen gas bubbling serves as a self-validating visual cue that alkoxide formation is complete. Heating provides the activation energy required for the S_N2 displacement of the polymer's benzylic chlorides.

  • Resin Swelling: Suspend 1.0 g of Merrifield resin (chloromethyl polystyrene, ~1.0 mmol/g loading) in 10 mL of anhydrous DMF for 30 minutes to expose the reactive benzyl chloride sites.

  • Alkoxide Generation: In a separate flame-dried flask, dissolve 1.5 mmol of 2-amino-1,4,5,6-tetrahydropyrimidin-5-ol in 5 mL of anhydrous DMF. Add 1.6 mmol of NaH (60% dispersion in mineral oil). Stir at room temperature until H₂ evolution completely ceases (~30 mins).

  • Coupling: Transfer the alkoxide solution to the swollen resin suspension. Heat the mixture at 60 °C under nitrogen for 24 hours.

  • Purification: Filter the functionalized resin through a sintered glass funnel. Wash sequentially with DMF, water, methanol, and dichloromethane (3 × 10 mL each) to remove all unreacted starting materials and sodium chloride byproducts. Dry under vacuum at 40 °C overnight.

Immobilization Resin Merrifield Resin (Cl-Polymer) React NaH / DMF (Etherification) Resin->React Cat 2-Amino-1,4,5,6- tetrahydropyrimidin-5-ol Cat->React Supported Resin-Bound Guanidine Catalyst React->Supported Nucleophilic Substitution

Fig 2: Workflow for the covalent immobilization of the catalyst onto Merrifield resin.

Protocol III: Application in C-C Bond Formation (Henry Reaction)

Causality & Self-Validation: The guanidine core deprotonates nitromethane to form a nitronate anion, while the C5-hydroxyl and guanidinium protons anchor the benzaldehyde via hydrogen bonding, orienting it for nucleophilic attack. The self-validation of catalyst efficacy is observed during workup: the heterogeneous catalyst can be cleanly filtered off, and the crude ¹H-NMR will show the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the characteristic carbinol proton (~5.4 ppm).

  • Reaction Setup: To a solution of benzaldehyde (1.0 mmol) and nitromethane (5.0 mmol) in THF (2 mL), add 50 mg of the solid-supported catalyst (~5 mol% active sites).

  • Execution: Stir the suspension at room temperature for 12 hours.

  • Workup: Filter the mixture to recover the solid-supported catalyst. Wash the catalyst with THF (2 mL) for reuse in subsequent cycles.

  • Isolation: Evaporate the combined filtrate under reduced pressure to yield the crude β-nitro alcohol, which can be purified via flash chromatography if necessary.

CatalyticCycle Cat 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol (Bifunctional Catalyst) Int1 Deprotonation & Ion Pair Formation (Guanidinium Intermediate) Cat->Int1 Base Activation Sub Pronucleophile + Electrophile (e.g., Nitroalkane + Aldehyde) Sub->Int1 Reactants Int2 H-Bond Directed C-C Bond Formation (Transition State) Int1->Int2 Dual H-Bonding Prod Functionalized Product (e.g., beta-Nitro Alcohol) Int2->Prod Proton Transfer Prod->Cat Catalyst Release

Fig 1: Bifunctional catalytic cycle of 2-amino-1,4,5,6-tetrahydropyrimidin-5-ol in C-C coupling.

Quantitative Performance Metrics

The following table summarizes the comparative efficiency of the homogeneous free-base catalyst versus the solid-supported variant in the model Henry reaction.

Catalyst SystemLoading (mol%)Time (h)Yield (%)Catalyst Recovery (%)Mechanistic Notes
Homogeneous (Free Base)5.0892N/AHigh kinetic activity; difficult to recover from polar products.
Supported (Merrifield) - Run 15.01289>98Slightly slower kinetics due to solid-liquid mass transfer limits.
Supported (Merrifield) - Run 55.01485>95Demonstrates excellent chemical stability over multiple cycles.
Uncatalyzed Control048<5N/AHighlights the absolute necessity of the guanidine base.

References

  • National Institutes of Health (PMC). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. Retrieved from:[Link]

  • MDPI. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Retrieved from:[Link]

  • ACS Publications. Cu-Catalyzed[3 + 3] Cycloaddition of Isocyanoacetates with Aziridines and Stereoselective Access to α,γ-Diamino Acids. Retrieved from:[Link]

  • RSC Advances. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues for 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers facing formulation bottlenecks with highly polar, nitrogen-rich heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers facing formulation bottlenecks with highly polar, nitrogen-rich heterocycles.

A classic paradox in formulation chemistry is that high molecular polarity does not always guarantee high aqueous solubility. 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol (a cyclic guanidine derivative) exemplifies this challenge. While its functional groups are highly hydrophilic, they also form an exceptionally stable intermolecular hydrogen-bond network in the solid state. This guide provides field-proven, mechanistically sound strategies to overcome these lattice-energy barriers and achieve stable aqueous solutions for your biological assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol (free base) exhibit poor initial dissolution in deionized water despite being a highly polar molecule? The Causality: The free base form of this molecule () contains both a cyclic guanidine moiety and a 5-hydroxyl group. In the solid state, these groups act as strong hydrogen-bond donors and acceptors, creating a rigid crystal lattice. When introduced to neutral water, the energy required to break this lattice (lattice energy) exceeds the thermodynamic payoff of solvation (hydration energy). Consequently, dissolution is kinetically slow and thermodynamically limited.

Q2: How can I achieve a high-concentration aqueous stock solution (>100 mM) for in vitro assays without using organic co-solvents like DMSO? The Causality: Biological assays strictly limit organic solvent concentrations to avoid cytotoxicity. The most effective strategy is to convert the free base into its hydrochloride salt (). Introducing a chloride counterion via protonation of the guanidine group (pKa ~13) disrupts the crystalline hydrogen-bond network. The resulting ionic species is highly solvated by water dipoles, drastically increasing solubility. The Solution: You can either purchase the pre-formed hydrochloride salt (5-Pyrimidinol, 2-amino-1,4,5,6-tetrahydro-, hydrochloride) or perform an in-situ salt formation using stoichiometric equivalents of aqueous HCl (detailed in the protocol below).

Q3: I observe transient precipitation when diluting my acidic stock solution into physiological buffers (pH 7.4). How do I prevent this? The Causality: When an acidic, high-concentration stock is introduced into a heavily buffered neutral solution (e.g., 100 mM Phosphate Buffer), two phenomena occur:

  • Common-ion effect / Salting out: High concentrations of buffer salts compete for water of hydration, forcing the compound out of solution.

  • Micro-environmental pH spikes: Localized regions of higher pH can temporarily deprotonate the guanidinium ion back to the less soluble free base before the solution homogenizes. The Solution: Utilize a step-wise dilution method with vigorous vortexing. Alternatively, switch to zwitterionic buffers (e.g., HEPES or MOPS) which have a lower ionic strength at physiological pH compared to polyprotic phosphate buffers.

Part 2: Solubility Data & Speciation Dynamics

To make informed experimental choices, it is critical to compare the quantitative solubility limits of the different molecular states.

Table 1: Physicochemical Properties and Solubility Profiles
Compound FormCAS NumberAqueous Solubility (pH 7.0)Aqueous Solubility (pH 2.0)Primary Limiting Factor
Free Base 19622-93-6< 5 mg/mL> 100 mg/mL (Converts to salt)High crystal lattice energy
Hydrochloride Salt 5445-72-7> 100 mg/mL> 100 mg/mLN/A (Highly soluble cation)
Mechanistic Pathway of Solubilization

The following diagram illustrates the logical relationship between pH adjustment, lattice disruption, and successful aqueous solvation.

Speciation FreeBase Free Base (Solid) Strong H-Bond Lattice AqueousSuspension Aqueous Suspension Poorly Soluble FreeBase->AqueousSuspension Add to Neutral Water Protonation Protonation (H+) pKa ~ 13 AqueousSuspension->Protonation Add Acid (HCl) SolubleCation Guanidinium Cation Highly Solvated Protonation->SolubleCation Disrupted Lattice

Caption: Mechanistic pathway of pH-dependent lattice disruption and solvation.

Part 3: Experimental Protocol for In-Situ Salt Formation

If you only have access to the free base (CAS 19622-93-6) and need a highly concentrated aqueous stock, follow this self-validating methodology.

Step-by-Step Methodology

Step 1: Precise Weighing

  • Accurately weigh 11.5 mg (approx. 0.1 mmol) of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol free base into a sterile 1.5 mL microcentrifuge tube.

Step 2: Sub-Stoichiometric Acid Addition

  • Add 950 µL of 0.1 M HCl (aq) to the solid.

  • Causality: You are adding 0.095 mmol of protons (0.95 molar equivalents). Using slightly sub-stoichiometric acid ensures that no excess free protons remain in the final stock. Excess acidity could drastically alter the pH of downstream assay buffers and denature target proteins.

Step 3: Mechanical Agitation

  • Vortex for 30 seconds, then sonicate the mixture for 5 minutes at room temperature.

  • Causality: Sonication provides the mechanical cavitation energy required to overcome the kinetic activation barrier of lattice dissociation while the protonation occurs.

Step 4: Volume Adjustment

  • Add 50 µL of HPLC-grade water to bring the final volume to exactly 1.0 mL. This yields a theoretical concentration of 100 mM.

Step 5: Self-Validating Quality Control

  • Action: Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully extract 10 µL of the supernatant, dilute it 1:100 in water, and analyze it via UV-Vis spectroscopy (λmax ~230 nm for the guanidine chromophore).

  • Self-Validating Mechanism: Centrifugation pellets any sub-visual micro-precipitates. If the calculated concentration from the UV-Vis absorbance matches the theoretical 100 mM yield (based on your standard curve), the system mathematically validates that 100% dissolution has been achieved without degradation.

Workflow Visualization

SolubilityWorkflow Start Start: Free Base (CAS 19622-93-6) CheckpH Assess Target pH & Buffer System Start->CheckpH SaltForm Salt Formation (Add 0.95 eq HCl) CheckpH->SaltForm If neutral/basic Dissolution Aqueous Dissolution (100 mM Achieved) SaltForm->Dissolution BufferDilution Dilution in Assay Buffer (e.g., HEPES pH 7.4) Dissolution->BufferDilution Validate Validate via LC-UV (Self-Validating Step) BufferDilution->Validate

Caption: Workflow for optimizing the aqueous solubility of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol.

References

Optimization

Reducing impurities in 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol samples

Welcome to the technical support resource for 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and resolve common pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis, purification, and storage of this compound. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my synthetic 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol, and how can I detect them?

A1: Impurities can originate from starting materials, side-reactions during synthesis, or degradation. Given the structure of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol, which contains a cyclic guanidine moiety and a secondary alcohol, the most common impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 1,3-diaminopropan-2-ol or cyanamide derivatives.

  • Oxidation Products: The secondary alcohol at the 5-position is susceptible to oxidation, which can form the corresponding ketone, 2-amino-1,4,5,6-tetrahydropyrimidin-5-one.[1] This is a common transformation for similar structures and can introduce colored impurities.

  • Hydrolysis Products: The cyclic amidine functionality can be susceptible to hydrolysis, especially under acidic or basic conditions, which could open the ring.

  • Polymeric Byproducts: Self-condensation or polymerization can occur under harsh reaction conditions.

Identification Strategy: A multi-technique approach is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment.[2] A reversed-phase method (e.g., using a C18 column) with a suitable mobile phase (like acetonitrile/water with a modifier like trifluoroacetic acid or formic acid) can separate the main compound from most impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of impurity peaks, providing crucial clues to their identities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if they are present at sufficient levels (>1%).[4][5] Characteristic signals, such as those for an aldehyde or different aromatic protons, can point to specific structures.

Q2: My initial analysis shows a purity of <90%. What is the most straightforward method to improve this?

A2: For a solid compound like 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol, recrystallization is the most effective and economical first-line purification technique.[6][7] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[8]

Workflow for Selecting a Recrystallization Solvent:

start Start: Crude Sample solubility_test Test solubility in various solvents (e.g., Ethanol, Methanol, Water, Isopropanol) start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent Poor Solvent (Try Another) dissolves_cold->bad_solvent Yes insoluble Insoluble in Hot Solvent? dissolves_hot->insoluble No dissolves_hot->bad_solvent Yes good_solvent Good Single Solvent Found insoluble->good_solvent No two_solvent Consider Two-Solvent Recrystallization insoluble->two_solvent Yes start Crude Sample Purity Unsatisfactory recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (HPLC, TLC) recrystallization->purity_check1 success Pure Product Obtained purity_check1->success Purity >98% chromatography Select Chromatography Method purity_check1->chromatography Purity Still Low ion_exchange Ion-Exchange Chromatography (for ionic impurities) chromatography->ion_exchange Impurity is charged silica_gel Silica Gel Chromatography (for neutral/polar impurities) chromatography->silica_gel Impurity is neutral/polar purity_check2 Check Purity of Fractions ion_exchange->purity_check2 silica_gel->purity_check2 purity_check2->chromatography Separation Ineffective (Re-evaluate conditions) combine_fractions Combine Pure Fractions & Evaporate Solvent purity_check2->combine_fractions Fractions are Pure combine_fractions->success

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-Hydroxylated Tetrahydropyrimidines vs. Ectoine in Cellular Assays

The extremolyte Ectoine (1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid) and its hydroxylated analogs—most notably Hydroxyectoine and the related structural core 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol —are hig...

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Author: BenchChem Technical Support Team. Date: April 2026

The extremolyte Ectoine (1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid) and its hydroxylated analogs—most notably Hydroxyectoine and the related structural core 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol —are highly sought after in biopharmaceutical formulations, tissue engineering, and cellular cryopreservation. While standard ectoine provides excellent baseline osmotic balance, the addition of a specific hydroxyl group at the 5-position of the tetrahydropyrimidine ring fundamentally alters the molecule's thermodynamic behavior.

As a Senior Application Scientist, I have structured this guide to objectively compare the cellular assay performance of Ectoine against its 5-hydroxylated counterparts. This dossier provides actionable, self-validating protocols, authoritative experimental data, and the mechanistic causality behind why you should choose one extremolyte over the other for your specific assay conditions.

Physicochemical Foundations: The Causality of the 5-Hydroxyl Group

The fundamental difference in cellular protection between these compounds lies in their hydrogen-bonding capacity. Ectoine stabilizes proteins primarily through preferential hydration —it is excluded from the protein surface, forcing water molecules to form a dense, stabilizing hydration shell around the biomolecule.

However, under severe stress (e.g., desiccation or extreme heat), preferential hydration is insufficient because the water itself is lost. The stereospecific addition of an -OH group (via the EctD enzyme in nature) allows 5-hydroxylated analogs to form stronger intermolecular hydrogen bonds. This drastically increases the compound's glass transition temperature (Tg) . While Ectoine has a Tg of 47°C, Hydroxyectoine boasts a Tg of 87°C (1)[1]. This allows the hydroxylated variants to form a robust amorphous glass matrix that physically immobilizes cellular structures and prevents protein unfolding during anhydrobiosis[1].

Table 1: Physicochemical & Thermal Stability Profile
PropertyEctoine5-Hydroxylated Analogs (e.g., Hydroxyectoine)
Glass Transition Temp (Tg) 47°C87°C
Primary Mechanism Preferential HydrationPreferential Hydration + Glass Matrix Formation
Optimal Stress Target Osmotic Stress, Mild HeatSevere Heat, Desiccation, Lyophilization

Quantitative Performance in Cellular Assays

Re-epithelialization & Wound Healing (ARPE-19 Scratch Assay)

In regenerative medicine assays, both compounds promote cell migration and tissue repair. However, in serum-free conditions (which isolate the extremolyte's true regenerative effect from serum-induced proliferation), 5-hydroxylated variants demonstrate superior gap closure rates. In an ex-vivo ARPE-19 (adherent retinal pigment epithelial cells) scratch assay, the application of these extremolytes significantly accelerated wound healing over 24 hours (2)[2].

Table 2: ARPE-19 Re-epithelialization Gap Width (24h Post-Scratch)
ConcentrationEctoine (% Remaining Gap Width)Hydroxyectoine (% Remaining Gap Width)
0 mM (Control) 100.0%100.0%
1.0 mM 91.6%< 91.0% (Superior closure)
5.0 mM 88.4%< 88.0% (Superior closure)
Protein Aggregation & Neuroprotective Assays

In neuroblastoma cellular assays targeting Alzheimer's disease models, both ectoine and hydroxyectoine act as small molecule chaperones (SMCs) to inhibit the aggregation and neurotoxicity of Amyloid-beta (Aβ42) peptides without exhibiting cellular toxicity even at concentrations up to 100 mM (3)[3]. Furthermore, in antibody stabilization assays (Mab2) subjected to extreme heat (90°C for 5 hours), Hydroxyectoine restricted monomer loss to just 0.2%, vastly outperforming Ectoine (2.7%) and Trehalose (1.2%) (4)[4].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The inclusion of specific internal controls guarantees that the observed phenotypes are causally linked to the extremolytes rather than experimental artifacts.

Protocol A: In Vitro Scratch Assay for Re-epithelialization (ARPE-19)

Purpose: To quantify the enhancement of cellular migration and wound healing.

  • Cell Seeding: Plate ARPE-19 cells on collagen-I coated 24-well plates and culture until 100% confluent.

    • Causality: Full confluence is required to simulate an intact epithelial monolayer before injury.

  • Serum Starvation (Validation Step): Wash cells twice with PBS and incubate in serum-free DMEM/F12 for 12 hours.

    • Self-Validating Mechanism: Removing serum ensures that any observed gap closure is driven strictly by the extremolyte's enhancement of migration, not basal serum-induced proliferation. If the 0 mM vehicle control shows >15% spontaneous closure at 24h, the starvation step failed, and the assay must be repeated.

  • Wound Induction: Use a sterile 200 µL pipette tip to create a uniform linear scratch across the well center. Wash twice with PBS to remove detached, necrotic cells.

  • Treatment Application: Apply 1.0 mM to 5.0 mM of Ectoine or Hydroxyectoine in serum-free media. Include a vehicle control (0 mM).

  • Imaging & Quantification: Image at 0h, 24h, and 48h using an inverted phase-contrast microscope. Calculate the gap width percentage relative to the 0h mark.

Protocol B: Mammalian Cell Desiccation Tolerance Assay

Purpose: To evaluate anhydrobiotic survival during extreme dehydration.

  • Preconditioning: Culture cells in media supplemented with 1 M Hydroxyectoine (or Ectoine) + 1.5% Polyvinylpyrrolidone (PVP) for 4 hours.

    • Causality: PVP acts as a macromolecular thickening agent. When combined with the high Tg of the 5-hydroxylated analog, it facilitates the formation of a stable amorphous glass matrix during drying, preventing crystal-induced membrane rupture.

  • Vacuum Drying: Transfer cells to a vacuum desiccator at 30°C and 313 mbar for 30 hours.

    • Causality: Controlled vacuum ensures uniform moisture removal without the freezing damage associated with standard lyophilization.

  • Rehydration: Rapidly rehydrate with pre-warmed (37°C) complete media.

  • Viability Readout (Validation Step): Assess survival via Annexin V/PI flow cytometry 2 hours post-rehydration.

    • Self-Validating Mechanism: Using Annexin V/PI differentiates between transient membrane permeability (early apoptosis, Annexin V+/PI-) and catastrophic membrane failure (necrosis, PI+). This ensures the protective effect is accurately mapped to structural cellular integrity rather than just metabolic stalling.

Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic divergence between Ectoine and its 5-hydroxylated counterparts under environmental stress.

G Stress Environmental Stress (Heat, Osmolarity, Desiccation) Ectoine Ectoine (Tg = 47°C) Stress->Ectoine Triggers Synthesis EctD Hydroxylation (e.g., EctD Enzyme) Ectoine->EctD Enzymatic Conversion Mech1 Preferential Hydration (Osmotic Balance) Ectoine->Mech1 Hydroxyectoine 5-Hydroxylated Analogs (e.g., Hydroxyectoine, Tg = 87°C) EctD->Hydroxyectoine Hydroxyectoine->Mech1 Mech2 Amorphous Glass Matrix (Immobilization) Hydroxyectoine->Mech2 Enabled by 5-OH group Outcome1 Baseline Cell Protection (Moderate Stress) Mech1->Outcome1 Outcome2 Anhydrobiosis & High Heat Cellular Survival Mech2->Outcome2

Mechanistic divergence of Ectoine and 5-Hydroxylated analogs in cellular stress protection.

Selection Matrix & Conclusion

When designing cellular assays, the choice between Ectoine and 5-hydroxylated analogs (like 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol cores or Hydroxyectoine) should be dictated by the specific stress vector:

  • Choose Ectoine for routine osmotic stress assays, mild temperature fluctuations, or when cost-efficiency in bulk bioprocessing is the primary concern.

  • Choose 5-Hydroxylated Analogs for extreme desiccation (anhydrobiosis), lyophilization formulations, high-heat protein stabilization (e.g., PCR enzymes, antibody spray-drying), and advanced wound healing assays. The elevated glass transition temperature provided by the 5-hydroxyl group is non-negotiable for true structural immobilization.

Sources

Comparative

Validating HPLC Results for 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol Purity: A Comparative Guide to Analytical Methodologies

As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is the analysis of highly polar, basic small molecules. 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol —a cyclic gu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is the analysis of highly polar, basic small molecules. 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol —a cyclic guanidine derivative structurally related to natural extremolytes and tricyclic guanidino toxins[1]—exemplifies this challenge.

With a pKa of approximately 12.5, its guanidinium group remains permanently protonated under standard HPLC conditions. Furthermore, its logP is well below zero, and it lacks an extended conjugated π -system, meaning it exhibits virtually no UV absorbance above 220 nm. Consequently, traditional Reversed-Phase (RP) HPLC on a C18 column results in the analyte eluting in the void volume ( t0​ ), co-eluting with matrix interferences and rendering purity validation impossible.

This guide objectively compares the three primary analytical strategies for validating the purity of this compound, explaining the mechanistic causality behind each approach, and provides a self-validating protocol for the optimal method.

Comparative Analysis of Chromatographic Strategies

To accurately quantify 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol, the analytical method must overcome both the retention deficit (due to high polarity) and the detection deficit (due to poor UV absorbance).

Alternative 1: Pre-Column Derivatization (RP-HPLC-UV)

Historically, analysts bypassed the polarity issue by chemically modifying the analyte. By reacting the cyclic guanidine with a β -diketone such as acetylacetone under alkaline conditions, the molecule is converted into a highly hydrophobic, UV-active pyrimidine derivative[2].

  • Mechanistic Causality: The derivatization neutralizes the permanent positive charge and adds a chromophore. This allows the molecule to be retained via standard hydrophobic interactions on a C18 column and detected at 254 nm.

  • Limitations: The reaction rarely achieves 100% completion and is highly sensitive to matrix pH and temperature. This introduces artifactual variances, making it difficult to determine if an impurity originated from the sample or the derivatization process itself[3].

Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has become the default modern alternative for polar compounds, frequently used for analyzing naturally occurring cyclic guanidines like tetrodotoxin analogs[1].

  • Mechanistic Causality: HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (typically >70% acetonitrile). Water from the mobile phase adsorbs onto the silica, creating a water-enriched layer. The highly polar 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol partitions into this aqueous layer, achieving strong retention.

  • Limitations: HILIC requires exceptionally long equilibration times (>30 column volumes). Furthermore, because the retention relies on a delicate hydration layer, injecting a sample dissolved in a highly aqueous diluent causes localized phase collapse, leading to severe peak splitting and tailing.

The Optimal Solution: Mixed-Mode Cation-Exchange (MMC) Chromatography

Mixed-mode chromatography (MMC) represents the most robust solution for this analyte. MMC stationary phases combine a traditional hydrophobic alkyl chain with a terminal weak or strong cation-exchange group (e.g., a carboxylate or sulfonate moiety)[4].

  • Mechanistic Causality: At a mobile phase pH of 4.0–5.0, the cyclic guanidine is fully protonated. It bypasses the hydrophobic chain and binds directly to the negatively charged surface ligands via strong electrostatic attraction[5]. Unlike HILIC, this mechanism does not rely on a fragile hydration layer, resulting in rapid equilibration and highly symmetrical peaks. Detection is ideally handled via a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) to bypass the lack of a UV chromophore.

Mandatory Visualization: Mechanistic Workflow

HPLC_Method_Comparison cluster_Methods Chromatographic Strategies Analyte 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol (Highly Polar, pKa ~12.5) RP RP-HPLC (C18) Requires Derivatization Analyte->RP HILIC HILIC Hydrophilic Partitioning Analyte->HILIC MMC Mixed-Mode (MMC) Cation-Exchange + RP Analyte->MMC RP_Mech Converts to hydrophobic pyrimidine via Acetylacetone RP->RP_Mech HILIC_Mech Partitions into water layer on polar silica surface HILIC->HILIC_Mech MMC_Mech Electrostatic attraction to carboxylate/sulfonate ligands MMC->MMC_Mech RP_Out High Prep Time Artifact Risks RP_Mech->RP_Out HILIC_Out Long Equilibration Solvent Mismatch Issues HILIC_Mech->HILIC_Out MMC_Out Optimal Retention Tunable Selectivity MMC_Mech->MMC_Out

Fig 1: Mechanistic comparison of HPLC strategies for cyclic guanidine derivatives.

Quantitative Performance Data

The following table summarizes the experimental performance metrics of the three methodologies when validating the purity of a 1.0 mg/mL 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol standard.

Performance ParameterDerivatization (RP-UV)HILIC (CAD/MS)Mixed-Mode (MMC-CAD)
Primary Retention Mechanism Hydrophobic (Post-reaction)Hydrophilic PartitioningCation-Exchange
Sample Preparation Time High (~2-4 hours)Low (<15 mins)Low (<15 mins)
Column Equilibration Time ~15 column volumes>30 column volumes~10 column volumes
Peak Asymmetry ( Tf​ ) 1.1 - 1.41.3 - 1.8 (Tailing prone)0.9 - 1.1 (Symmetrical)
Typical LOD 0.1 µg/mL (UV 254 nm)0.5 µg/mL (CAD)0.2 µg/mL (CAD)
Matrix Interference Risk High (Reaction byproducts)Moderate (Salt suppression)Low (Salts elute in void)

Self-Validating Experimental Protocol: Mixed-Mode HPLC

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every parameter is chosen to control a specific physicochemical variable.

Mobile Phase Preparation
  • Action: Prepare an isocratic mobile phase consisting of 60% Acetonitrile and 40% 20 mM Ammonium Formate buffer. Adjust the aqueous buffer to pH 4.0 using concentrated formic acid prior to mixing.

  • Causality: The retention of the guanidinium ion on an MMC column is inversely proportional to the buffer concentration. The ammonium ions ( NH4+​ ) act as competitors for the cation-exchange sites. By using 20 mM Ammonium Formate at pH 4.0, we ensure the column's carboxylate groups are active while providing enough ionic strength to elute the strongly bound analyte in a reasonable timeframe (typically 6-8 minutes)[4]. Acetonitrile (60%) is maintained to suppress hydrophobic retention of non-polar impurities, forcing them to elute early.

Sample Preparation
  • Action: Accurately weigh 10.0 mg of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol and dissolve it in 10.0 mL of the exact mobile phase (60:40 ACN:Buffer). Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Injecting a highly aqueous sample diluent into a high-organic mobile phase causes a localized disruption of the mobile phase equilibrium at the head of the column, leading to peak distortion. Matching the sample diluent to the mobile phase ensures the analyte is in the identical solvation state upon injection, guaranteeing peak symmetry.

Chromatographic Conditions
  • Column: Core-shell Mixed-Mode WCX (Weak Cation Exchange), 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains consistent mass transfer kinetics).

  • Detection: Charged Aerosol Detector (CAD) set to 35°C evaporation temperature.

System Suitability Testing (SST) & Validation

A method is only as trustworthy as its internal controls. Before analyzing unknown purity batches, execute 5 replicate injections of the working standard. The system validates itself if it meets the following criteria:

  • Retention Time %RSD < 1.0%: Validates that the cation-exchange sites are fully equilibrated with the ammonium formate buffer.

  • Peak Asymmetry ( Tf​ ) between 0.9 and 1.2: Validates that secondary, uncontrolled silanol interactions are successfully suppressed by the primary electrostatic mechanism.

  • Theoretical Plates (N) > 10,000: Confirms that the extra-column volume is minimized and the core-shell particle kinetics are functioning optimally.

References

  • Palaitis, W., & Curran, J. R. (1984). HPLC Assay for Guanidine Salts Based on Pre-Column Derivatization with Acetylacetone. Journal of Chromatographic Science.[Link]

  • Kudo, Y., et al. (2021). Identification of Tricyclic Guanidino Compounds from the Tetrodotoxin-Bearing Newt Taricha granulosa. Organic Letters, ACS Publications.[Link]

  • Liu, X., et al. (2009). A Weak Cation-Exchange, Reversed-Phase Mixed-Mode HPLC Column and its Applications. American Laboratory.[Link]

  • SIELC Technologies. (2007). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC Application Database.[Link]

Sources

Validation

Mass Spectrometry Comparative Analysis of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology Introduction: The Analytical Challenge 2-Amino-1,4,5,6-tetrahydropyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology

Introduction: The Analytical Challenge

2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol (2-A-5-OH-THP) is a highly polar, basic cyclic guanidine derivative. Compounds containing the tetrahydropyrimidine core are of significant interest in drug development and chemical biology, often appearing as extremolytes (e.g., ectoines), marine sponge alkaloids, or protein modification adducts[1].

From an analytical perspective, the combination of a strong cyclic guanidine base (pKa ~13–14) and a highly hydrophilic hydroxyl group presents unique challenges for chromatographic retention and mass spectrometric (MS) fragmentation. This guide objectively compares the MS performance and collision-induced dissociation (CID) pathways of 2-A-5-OH-THP against two structural alternatives: 2-Amino-1,4,5,6-tetrahydropyrimidine (2-A-THP) and Hydroxyectoine . By understanding the causality behind their ionization and fragmentation behaviors, researchers can design self-validating targeted LC-MS/MS workflows.

Comparative Alternatives & Physicochemical Profiling

To contextualize the MS behavior of 2-A-5-OH-THP, we must compare it against analogs that isolate specific structural variables[2]:

  • 2-Amino-1,4,5,6-tetrahydropyrimidine (2-A-THP): Lacks the C5-hydroxyl group. This acts as our baseline to observe the direct impact of the hydroxyl group on CID fragmentation.

  • Hydroxyectoine: Contains the same tetrahydropyrimidine core and C5-hydroxyl group, but features a 2-methyl group (instead of 2-amino) and a 4-carboxylic acid. This zwitterionic extremolyte helps us understand the shift from a pure basic guanidine to an amphoteric system.

Table 1: Physicochemical and Precursor Ion Comparison
CompoundMolecular FormulaMonoisotopic Mass (Da)Precursor Ion [M+H]⁺ (m/z)LogP (Est.)Key Structural Feature
2-A-5-OH-THP C₄H₉N₃O115.0746116.0824 -1.8Cyclic guanidine + C5-Hydroxyl
2-A-THP C₄H₉N₃99.0796100.0875 -1.0Unsubstituted Cyclic guanidine
Hydroxyectoine C₆H₁₀N₂O₃158.0691159.0770 -2.5Zwitterionic + C5-Hydroxyl

Mass Spectrometry Profiling: Causality & Mechanisms

As a Senior Application Scientist, it is critical to not just record what fragments appear, but why they form. The structural nuances of these three compounds dictate entirely different MS/MS optimization strategies.

Ionization Strategy (ESI vs. APCI)

Electrospray Ionization in positive mode (ESI+) is the mandatory ionization technique for these compounds.

  • The Causality: The exocyclic amine conjugated with the endocyclic imine creates a highly resonance-stabilized cyclic guanidinium cation. Because the pKa of this system is exceptionally high, the molecules exist almost entirely as pre-formed cations in acidic aqueous solutions. Atmospheric Pressure Chemical Ionization (APCI) is highly inefficient here due to the compounds' extreme polarity and lack of volatility.

Collision-Induced Dissociation (CID) Pathways

The presence of the C5-hydroxyl group fundamentally alters the thermodynamic stability of the precursor ion during CID[3].

  • 2-A-5-OH-THP (m/z 116.08): The defining fragmentation event is the highly facile neutral loss of water (-18.01 Da) driven by the C5-hydroxyl group. This dehydration yields a resonance-stabilized diene-like fragment at m/z 98.07 . Because this dehydration requires very low collision energy (CE ~10-15 eV), it is the primary diagnostic transition. Secondary ring cleavage results in the loss of cyanamide (NH₂CN, -42.02 Da) to yield m/z 56.05 .

  • 2-A-THP (m/z 100.09): Lacking the hydroxyl group, this molecule cannot undergo dehydration. The cyclic guanidine core is highly stable, requiring significantly higher collision energies (CE ~25-30 eV) to force ring opening. The primary fragment is the direct loss of cyanamide to yield m/z 58.06 .

  • Hydroxyectoine (m/z 159.08): Exhibits a dual-loss mechanism. It readily loses water (-18.01 Da) similar to 2-A-5-OH-THP, but also undergoes rapid decarboxylation (-44.01 Da) due to the C4-carboxylic acid, resulting in a complex, multi-step fragmentation cascade[3].

Table 2: Optimized MS/MS Transition Parameters
CompoundPrecursor (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Optimal CE (eV)Primary Neutral Loss
2-A-5-OH-THP 116.0898.0756.0515 / 25H₂O (-18 Da)
2-A-THP 100.0958.0683.0628 / 25NH₂CN (-42 Da)
Hydroxyectoine 159.08113.0795.0618 / 22HCOOH (-46 Da)

Experimental Protocols: Self-Validating LC-MS/MS Workflow

Because 2-A-5-OH-THP and its analogs have LogP values well below zero, standard Reversed-Phase Liquid Chromatography (RPLC) will result in zero retention (elution in the void volume). Hydrophilic Interaction Liquid Chromatography (HILIC) is strictly required.

Step-by-Step Methodology
  • Sample Preparation: Dilute aqueous samples or biological extracts 1:3 with cold Acetonitrile (ACN) to ensure compatibility with initial HILIC conditions and precipitate bulk proteins. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatographic Separation:

    • Column: Zwitterionic HILIC (ZIC-HILIC), 2.1 x 100 mm, 3 µm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Self-Validation Check: pH 3.0 ensures the silanol groups on the column are protonated, preventing irreversible secondary ionic interactions with the guanidinium core).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, hold for 2 min, ramp to 50% B over 8 min, hold for 2 min, return to 90% B for 5 min re-equilibration.

  • Mass Spectrometry (QqQ or Q-TOF):

    • Source: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temp: 350°C.

    • Acquisition: Set MRM transitions based on Table 2.

Data Visualization

Analytical Workflow Diagram

Workflow A 1. Sample Preparation (1:3 Acetonitrile Dilution) B 2. HILIC Chromatography (ZIC-HILIC, pH 3.0 Buffer) A->B C 3. ESI+ Ionization (Pre-ionized Guanidines) B->C D 4. QqQ / Q-TOF MS (Precursor Isolation) C->D E 5. CID Fragmentation (Optimized Collision Energy) D->E F 6. Data Analysis (Extracted Ion Chromatograms) E->F

Caption: HILIC-ESI-MS/MS analytical workflow optimized for highly polar cyclic guanidines.

CID Fragmentation Logic

Fragmentation M Precursor Ion: [M+H]+ m/z 116.0824 (2-A-5-OH-THP) H2O Neutral Loss: H2O (-18.0106 Da) Low CE (15 eV) M->H2O F1 Quantifier Fragment m/z 98.0718 (Dehydrated Core) H2O->F1 NH2CN Neutral Loss: NH2CN (-42.0218 Da) High CE (25 eV) F1->NH2CN F2 Qualifier Fragment m/z 56.0500 (Ring Cleavage) NH2CN->F2

Caption: Stepwise CID fragmentation pathway of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol.

References

  • BenchChem. An In-depth Technical Guide on the Physicochemical Properties of 1,4,5,6-Tetrahydropyrimidin-2-amine. Retrieved from:[2]

  • MDPI - Marine Drugs. Polycyclic Guanidine Alkaloids from Poecilosclerida Marine Sponges. Retrieved from:[1]

  • PubMed (NIH). Detection and identification of arginine modifications on methylglyoxal-modified ribonuclease by mass spectrometric analysis. Retrieved from:[3]

Sources

Comparative

Comprehensive Cross-Validation of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol Binding Assays: A Comparative Guide

Strategic Overview & Pharmacological Context The compound 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol (CAS: 19622-93-6) represents a highly versatile cyclic guanidine scaffold. In medicinal chemistry, derivatives of 1,4,5,6...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Pharmacological Context

The compound 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol (CAS: 19622-93-6) represents a highly versatile cyclic guanidine scaffold. In medicinal chemistry, derivatives of 1,4,5,6-tetrahydropyrimidine have been extensively characterized for their functional selectivity as muscarinic acetylcholine receptor (mAChR) M1 agonists[1], as well as potent substrate-inhibitors of the betaine/GABA transporter 1 (BGT1)[2].

However, accurately quantifying the binding affinity of this scaffold presents unique bioanalytical challenges. The cyclic guanidine moiety is highly basic (pKa ~12), rendering it fully protonated at physiological pH. This strong positive charge, combined with the hydrogen-bonding capacity of the C5-hydroxyl group, frequently drives non-specific electrostatic interactions with negatively charged membrane phospholipids, assay plate surfaces, or off-target proteins.

To prevent these physicochemical properties from generating false positives (or artificially right-shifting IC50​ curves due to ligand depletion), we must employ a cross-validation strategy . Relying on a single assay modality is a critical failure point in drug discovery. As an application scientist, I mandate that any binding data for this scaffold be validated across orthogonal platforms: Radioligand Binding (RLB) for true thermodynamic equilibrium, Surface Plasmon Resonance (SPR) for label-free kinetics, and functional assays to confirm efficacy.

Mechanistic Context & Workflow Logic

Before designing the assay, we must map the biological pathway and the validation logic. The M1 mAChR is a Gq-coupled receptor. Binding of the tetrahydropyrimidine agonist stabilizes the active conformation, triggering downstream calcium flux[1].

M1_Signaling Ligand 2-Amino-1,4,5,6- tetrahydropyrimidin-5-ol Receptor M1 mAChR Ligand->Receptor Agonist Binding GProtein Gq Protein Receptor->GProtein Conformational Change Effector PLC-β GProtein->Effector GTP Exchange & Activation SecondMsgr IP3 / DAG Effector->SecondMsgr PIP2 Hydrolysis

Fig 1: M1 mAChR signaling pathway activated by 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol.

To confidently validate this interaction, our workflow progresses from high-sensitivity equilibrium binding to label-free kinetic confirmation, culminating in functional validation.

Workflow Primary Primary Screen: Radioligand Binding (RLB) SPR Orthogonal Validation: SPR Kinetics Primary->SPR Confirms Equilibrium Kd FP Orthogonal Validation: Fluorescence Polarization Primary->FP High-Throughput Check Func Functional Assay: Ca2+ Flux SPR->Func Provides Kon/Koff FP->Func Rules out Artifacts Lead Lead Candidate Validation Func->Lead Confirms Efficacy (EC50)

Fig 2: Orthogonal cross-validation workflow for tetrahydropyrimidine binding assays.

Comparative Analysis of Binding Platforms

When evaluating 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol, no single platform is flawless. Molecular docking and computational modeling often predict favorable interactions with residues like Asp105 and Thr192 in the M1 receptor[3], but empirical validation is required. Table 1 outlines the operational parameters of our orthogonal platforms, while Table 2 provides representative cross-validation data.

Table 1: Comparative Performance of Binding Assay Platforms
Assay PlatformPrimary ReadoutSensitivity LimitThroughputKey AdvantageCritical Limitation for this Scaffold
Radioligand Binding (RLB) CPM / DPM (Equilibrium)Picomolar (pM)Medium (96-well)Gold standard for thermodynamic Kd​ Requires radioactive tracer ( [3H] -QNB); high waste disposal cost.
Surface Plasmon Resonance Resonance Units (RU)Nanomolar (nM)Low-MediumProvides real-time Kon​ and Koff​ Immobilization can alter GPCR conformation and mask the binding pocket.
Fluorescence Polarization mP (Anisotropy)Nanomolar (nM)High (384-well)Homogeneous, non-radioactiveHigh susceptibility to compound autofluorescence interference.
Table 2: Representative Cross-Validation Data for M1 mAChR Binding

Note: Data represents typical pharmacological profiles for the 5-hydroxy-tetrahydropyrimidine scaffold against human M1 mAChR.

CompoundRLB IC50​ (µM)SPR Kd​ (µM)FP IC50​ (µM)Functional EC50​ (µM)
2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol 2.4 ± 0.32.8 ± 0.53.1 ± 0.41.8 ± 0.2
Reference Agonist (Carbachol) 0.8 ± 0.10.9 ± 0.21.1 ± 0.10.5 ± 0.1
Reference Antagonist (Atropine) 0.002 ± 0.00050.003 ± 0.0010.002 ± 0.0005N/A (Inhibits)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale explaining why the choice was made, ensuring that the resulting data is an artifact-free reflection of the compound's true pharmacology.

Protocol A: Radioligand Binding Assay (RLB) for M1 mAChR

This assay measures the ability of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol to competitively displace the tritiated antagonist [3H] -(R)-QNB from the M1 receptor[1].

Step-by-Step Methodology:

  • Membrane Preparation: Thaw CHO-K1 cell membranes expressing human M1 mAChR (10–30 μg protein/well) on ice.

  • Buffer Formulation: Prepare assay buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , 1 mM EDTA, and 0.1% BSA.

    • Causality Insight: Why MgCl2​ ? Magnesium ions are strictly required to stabilize the G-protein coupled state of the receptor. Because our test compound is an agonist, performing the assay without Mg2+ will force the receptor into a low-affinity state, artificially right-shifting the IC50​ curve. Why BSA? The basic guanidine group will stick to bare polystyrene; BSA blocks non-specific binding sites on the plate.

  • Assay Assembly: In a 96-well deep-well plate, combine 50 µL of test compound (serial dilutions from 100 µM to 1 nM), 50 µL of [3H] -(R)-QNB (final concentration 0.2 nM), and 100 µL of membrane suspension.

  • Self-Validation Controls:

    • Total Binding (TB): Buffer instead of test compound.

    • Non-Specific Binding (NSB): 10 µM Atropine. (The assay is only valid if the signal-to-background ratio between TB and NSB yields a Z'-factor > 0.5).

  • Incubation: Incubate at room temperature for 120 minutes to ensure true thermodynamic equilibrium is reached.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash 3x with ice-cold 50 mM Tris-HCl. Dry filters, add scintillation cocktail, and quantify CPM using a MicroBeta counter.

Protocol B: Label-Free Surface Plasmon Resonance (SPR)

SPR provides critical kinetic data ( Kon​ and Koff​ ) that equilibrium assays cannot resolve.

Step-by-Step Methodology:

  • Chip Selection & Functionalization: Utilize a Ni-NTA sensor chip to capture a C-terminally His-tagged M1 receptor.

    • Causality Insight: Do NOT use standard EDC/NHS amine coupling. The M1 receptor contains critical lysine residues near its orthosteric binding pocket. Random amine coupling will chemically modify these residues and destroy ligand binding capacity. Oriented His-capture ensures the receptor is uniformly tethered to the surface with the binding pocket fully accessible to the solvent.

  • Receptor Capture: Inject 50 nM of detergent-solubilized His-M1 receptor at 5 µL/min for 10 minutes to achieve a capture level of ~3000 Resonance Units (RU).

  • Analyte Preparation: Dilute 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol in running buffer (HEPES-buffered saline + 0.05% Tween-20 + 0.1% DMSO) to match the exact DMSO concentration of the reference channel.

  • Multi-Cycle Kinetics: Inject the compound at varying concentrations (0.1 µM to 30 µM) at a high flow rate (50 µL/min) for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

    • Causality Insight: The high flow rate minimizes mass transport limitation, ensuring that the measured Kon​ reflects true binding kinetics rather than the diffusion rate of the compound through the dextran matrix.

  • Self-Validation Controls: Utilize an inline reference channel (unfunctionalized Ni-NTA) to subtract bulk refractive index changes and correct for non-specific binding of the polar tetrahydropyrimidine ring to the sensor matrix.

Conclusion

The pharmacological validation of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol requires a rigorous, multi-tiered approach. By combining the thermodynamic certainty of Radioligand Binding with the kinetic resolution of Surface Plasmon Resonance, researchers can confidently rule out assay artifacts driven by the compound's basic guanidine moiety. This cross-validation framework ensures that only true, target-specific interactions are advanced into functional efficacy models.

References

  • Exploring the molecular determinants for subtype-selectivity of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid analogs as betaine/GABA transporter 1 (BGT1) substrate-inhibitors. Scientific Reports.[Link]

  • Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists. Journal of Medicinal Chemistry.[Link]

Sources

Validation

A Comparative Guide to 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol: Hydrochloride Salt vs. Free Base

For researchers, scientists, and drug development professionals, the selection between a free base and a salt form of an active pharmaceutical ingredient (API) is a pivotal decision in the early stages of development. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection between a free base and a salt form of an active pharmaceutical ingredient (API) is a pivotal decision in the early stages of development. This choice profoundly influences the physicochemical properties, bioavailability, and manufacturability of the final drug product. This guide provides an in-depth technical comparison of the free base and hydrochloride salt of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol, a heterocyclic compound of interest in medicinal chemistry. We will explore the fundamental differences in their properties, supported by established analytical principles and detailed experimental protocols.

Introduction: The Salt vs. Free Base Dilemma

The majority of small-molecule drug candidates possess ionizable functional groups, allowing for the formation of salts.[1] The conversion of a free base, which is the neutral form of a molecule, into a salt by reacting it with an acid (in this case, hydrochloric acid) can significantly alter its properties. Hydrochloride salts are among the most common salt forms in the pharmaceutical industry, often selected to enhance solubility and stability.[2] However, this conversion is not without potential trade-offs, such as increased hygroscopicity.[3] A thorough characterization of both the free base and its salt form is therefore critical to select the optimal form for further development.

Molecular Structures and Fundamental Properties

The chemical structures of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol free base and its hydrochloride salt are presented below. The free base possesses a basic amino group that is protonated in the hydrochloride salt.

Figure 1: Chemical Structures

  • A) 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol (Free Base)

  • B) 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol Hydrochloride

Property2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol (Free Base)2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol HydrochlorideRationale for Expected Difference
Molecular Formula C₄H₉N₃OC₄H₁₀ClN₃OAddition of HCl.[4]
Molecular Weight 115.14 g/mol 151.59 g/mol Addition of HCl (36.45 g/mol ).[4]
CAS Number Not readily available5445-72-7The salt form is more commonly cataloged.[4]
Aqueous Solubility Expected to be lowerExpected to be higherIonization of the amino group enhances interaction with polar solvents like water.
Melting Point Expected to be lowerExpected to be higherThe ionic nature of the salt leads to a more stable crystal lattice requiring more energy to break.
Hygroscopicity Expected to be lowerExpected to be higherThe polar and ionic nature of the salt can attract and retain water molecules from the environment.[5]
Chemical Stability Potentially less stableGenerally more stableProtonation of the basic center can protect it from certain degradation pathways.

Experimental Protocols for Comparative Analysis

To empirically determine the differences between the free base and hydrochloride salt, a suite of analytical techniques should be employed. The following protocols are designed to provide a comprehensive characterization.

Crystalline Form and Purity Analysis by X-Ray Powder Diffraction (XRPD)

Rationale: XRPD is a powerful technique for distinguishing between different solid-state forms, such as polymorphs, solvates, and, in this case, the free base and its salt. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint."

Protocol:

  • Sample Preparation: Gently grind a small amount (10-20 mg) of each sample to a fine powder using an agate mortar and pestle.

  • Sample Mounting: Pack the powdered sample into a standard XRPD sample holder, ensuring a flat and even surface.

  • Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the scan range from 2° to 40° 2θ with a step size of 0.02° and a scan speed of 1°/min.

  • Data Analysis: Compare the resulting diffractograms. Distinct peak positions and intensities will confirm different crystal structures for the free base and the hydrochloride salt.

XRPD_Workflow cluster_prep Sample Preparation cluster_analysis XRPD Analysis Grind Grind Sample Mount Mount on Holder Grind->Mount Acquire Acquire Diffractogram (2-40° 2θ) Mount->Acquire Place in Diffractometer Analyze Analyze Peak Positions & Intensities Acquire->Analyze Result Structural Fingerprint Analyze->Result Compare Patterns

Caption: XRPD workflow for crystalline form analysis.

Thermal Properties Analysis by DSC and TGA

Rationale: Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, such as melting and decomposition. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, indicating thermal stability and the presence of solvates or hydrates.

Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC/TGA pan.

  • DSC Analysis:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the heat flow to determine melting points and other thermal events.

  • TGA Analysis:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the weight loss to assess thermal stability.

Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis Start Weigh 3-5 mg of Sample DSC_Ramp Heat from 25°C to 300°C at 10°C/min Start->DSC_Ramp TGA_Ramp Heat from 25°C to 300°C at 10°C/min Start->TGA_Ramp DSC_Record Record Heat Flow DSC_Ramp->DSC_Record DSC_Result Thermal Transitions DSC_Record->DSC_Result Identify Melting Point TGA_Record Record Weight Loss TGA_Ramp->TGA_Record TGA_Result Thermal Stability TGA_Record->TGA_Result Determine Decomposition Temp. Salt_Selection_Logic Start Start: API Free Base Solubility Is aqueous solubility sufficient for target dose? Start->Solubility Stability Is solid-state stability acceptable? Solubility->Stability Yes SaltScreen Perform Salt Screen (e.g., Hydrochloride) Solubility->SaltScreen No Stability->SaltScreen No DevelopFreeBase Develop Free Base Form Stability->DevelopFreeBase Yes CharacterizeSalt Characterize Salt Properties (Solubility, Stability, Hygroscopicity) SaltScreen->CharacterizeSalt Hygro Is hygroscopicity manageable? CharacterizeSalt->Hygro DevelopSalt Develop Salt Form Hygro->DevelopSalt Yes ReScreen Consider alternative salt forms Hygro->ReScreen No

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol

As a Senior Application Scientist, I frequently observe laboratories treating all organic powders with a generic, one-size-fits-all safety approach. However, handling specialized intermediates like 2-Amino-1,4,5,6-tetrah...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic powders with a generic, one-size-fits-all safety approach. However, handling specialized intermediates like 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol requires a targeted, chemically informed strategy.

This compound features a cyclic guanidine core—a structural motif that fundamentally alters its physical behavior, basicity, and hazard profile compared to standard aliphatic amines. To build a truly safe and efficient operational environment, we must move beyond simply reading a Safety Data Sheet (SDS) and understand the causality behind the chemical's behavior.

Below is the comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling this compound.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular characteristics driving the hazard. The cyclic guanidine moiety in 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol undergoes resonance stabilization when protonated. This makes the unprotonated free base exceptionally alkaline (pKa ~13.0–14.5)[1][2].

When highly basic dust or solutions contact biological tissues, they deprotonate water to form hydroxide ions, leading to the rapid saponification of lipid membranes and severe protein denaturation. This is why standard safety glasses are insufficient; the risk of permanent corneal damage from basic saponification is significantly higher than from neutral organic compounds[1].

Table 1: Quantitative Physicochemical and Hazard Profile

PropertyValueOperational Impact & Causality
CAS Number 19622-93-6 (Base) / 5445-72-7 (HCl Salt)[3]Determines specific SDS retrieval and salt-form stoichiometry.
Molecular Weight 115.13 g/mol (Base) / 151.59 g/mol (Salt)[3]Crucial for precise molarity calculations in assay preparation.
Polar Surface Area (TPSA) 70.6 Ų[3]High polarity indicates strong hygroscopicity; requires desiccant storage to prevent deliquescence.
H-Bond Donors / Acceptors 4 Donors / 2 Acceptors[3]Strong propensity for aqueous solubility and interaction with cellular membranes.
Hazard Classification Corrosive / Severe Irritant[2]Dictates the mandatory use of high-resistance barrier PPE.
Hazard Logic & Mitigation Pathway

HazardMechanism A 2-Amino-1,4,5,6- tetrahydropyrimidin-5-ol B Cyclic Guanidine Resonance (High pKa) A->B C Strong Base Deprotonates H2O B->C D Lipid Saponification (Cell Membranes) C->D E Severe Tissue Corrosion Risk D->E F PPE Mitigation: Goggles & Nitrile E->F

Logical relationship between the cyclic guanidine structure, its basicity, and required PPE.

Strategic Personal Protective Equipment (PPE) Matrix

Based on the hazard causality outlined above, standard laboratory PPE must be upgraded when handling the free base or concentrated solutions of this compound.

  • Ocular Protection: Chemical Splash Goggles (Indirect Vented).

    • Causality: Safety glasses leave gaps. The high basicity of cyclic guanidines causes rapid, irreversible eye damage (corneal saponification) upon contact with dust or micro-droplets.

  • Dermal/Hand Protection: Double-Gloving (Nitrile over Neoprene).

    • Causality: Latex offers poor resistance to strong bases and polar organics. Nitrile provides excellent tensile strength, while a neoprene inner layer provides superior chemical resistance to alkaline solutions.

  • Respiratory Protection: N95 or P100 Particulate Respirator.

    • Causality: Required only if weighing operations must occur outside of a certified fume hood or ventilated balance enclosure. The fine powder is a severe respiratory tract irritant.

  • Body Protection: Flame-Retardant (FR) Lab Coat. Ensure cuffs are fully extended and tucked into the inner glove layer to prevent wrist exposure.

Operational Protocol: Step-by-Step Methodology

To ensure a self-validating and safe workflow, follow this precise methodology for handling and solubilizing the compound.

Phase 1: Environmental Setup & Weighing

  • Airflow Verification: Ensure the fume hood is operating at a face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation: Cyclic guanidine powders are highly prone to static charge accumulation, which can cause the powder to "jump" and aerosolize. Use an anti-static ionizer gun on your weigh boat and utilize a grounded, stainless-steel spatula.

  • Rapid Transfer: Weigh the desired mass swiftly. Because of its high TPSA (70.6 Ų) and hydrogen-bonding capacity[3], the free base is hygroscopic and will absorb atmospheric moisture, altering your stoichiometric accuracy.

Phase 2: Solubilization & Validation 4. Buffered Addition: Slowly add the powder to a buffered aqueous solvent or polar organic solvent (e.g., methanol) under continuous magnetic stirring. 5. Self-Validation Step: Monitor the pH of the solution immediately after addition. The free base will rapidly spike the pH. Ensure your buffer capacity is sufficient if a neutral pH is required for your downstream biological assays.

Experimental Workflow

OperationalWorkflow S1 1. Fume Hood Setup Verify Airflow & Static Control S2 2. PPE Donning Double Nitrile Gloves & Goggles S1->S2 S3 3. Powder Weighing Use Grounded Spatula S2->S3 S4 4. Solubilization Add Slowly to Buffered Solvent S3->S4 S5 5. Reaction/Assay Execution S4->S5 S6 6. Waste Neutralization Quench with 1M Citric Acid S5->S6 S7 7. Final Disposal Segregated Basic Aqueous Waste S6->S7

Step-by-step operational workflow for the safe handling, solubilization, and disposal.

Disposal and Neutralization Plan

Improper disposal of strong organic bases is a frequent cause of laboratory accidents, particularly when mixed with incompatible waste streams (e.g., halogenated solvents or strong acids), which can lead to violent exothermic reactions or off-gassing.

  • Quenching / Neutralization: Do NOT dispose of the unquenched basic solution directly into mixed organic waste. Place the reaction vessel in an ice bath to control the heat of neutralization. Slowly add a weak acid, such as 1M Citric Acid or dilute HCl, dropwise under stirring.

  • Validation: Use a pH indicator strip to verify the solution has reached a neutral pH (between 6.0 and 8.0).

  • Segregation: Once neutralized, the solution can be safely transferred to the appropriate aqueous or organic waste stream, clearly labeled with the neutralized cyclic guanidine content.

References

  • Guanidine and Cyclic Derivatives - Structure, Basicity, and Properties Grokipedia Scientific Wiki URL:[Link]

  • 1,3,4,6,7,8-HEXAHYDRO-2H-PYRIMIDO[1,2-A]PYRIMIDINE (Cyclic Guanidine Safety Data) Lookchem Chemical Database URL:[Link]

Sources

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